molecular formula C15H8Cl2F3NS B607481 Fluorizoline

Fluorizoline

Cat. No.: B607481
M. Wt: 362.2 g/mol
InChI Key: JGDLZQYCDVDWNE-UHFFFAOYSA-N
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Description

Fluorizoline is a first-in-class inducer of p53-independent apoptosis in a wide range of tumor cell lines. It directly binds to prohibitin 1 and 2 (PHBs), two proteins involved in the regulation of several cellular processes, including apoptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDLZQYCDVDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluorizoline: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline is a synthetic diaryl trifluorothiazoline compound that has emerged as a potent inducer of apoptosis in various cancer cell lines, acting independently of the p53 tumor suppressor protein. It exerts its cytotoxic effects by directly binding to prohibitins (PHB1 and PHB2), mitochondrial chaperone proteins, leading to the upregulation of pro-apoptotic BCL-2 family members NOXA and BIM. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth analysis of the experimental methodologies used to characterize its biological activity and mechanism of action.

Chemical Structure and Properties

This compound is chemically known as 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole. Its structure is characterized by a central trifluoromethylated dihydrothiazoline ring substituted with two 4-chlorophenyl groups.

PropertyValueReference
IUPAC Name 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole
Molecular Formula C₁₆H₁₀Cl₂F₃NS[1]
Molecular Weight 390.2 g/mol [1]
CAS Number 1362243-70-6[1]
Appearance White to beige powder
Solubility Soluble in DMSO

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2,2-trifluoro-1-(4-chlorophenyl)ethan-1-one.

  • To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride catalyst) at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Synthesis of the corresponding thioketone.

  • The trifluoromethyl ketone from Step 1 is treated with a thionating agent, such as Lawesson's reagent, in a suitable solvent like toluene.

  • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated, and the crude thioketone is purified.

Step 3: Cyclocondensation to form the dihydrothiazoline ring.

  • The thioketone is reacted with 2-amino-1-(4-chlorophenyl)ethan-1-ol in the presence of a dehydrating agent or via azeotropic removal of water.

  • This cyclocondensation reaction forms the dihydrothiazoline ring.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[2][3] This interaction disrupts the normal function of prohibitins, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.

Prohibitin Binding and Induction of Apoptosis

This compound's binding to PHB1 and PHB2 is a critical initiating event. This leads to the upregulation of the pro-apoptotic BH3-only proteins NOXA and, in some cellular contexts, BIM. NOXA and BIM, in turn, neutralize anti-apoptotic BCL-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Fluorizoline_Mechanism This compound This compound PHB Prohibitin (PHB1/2) This compound->PHB Binds to Mito_Stress Mitochondrial Stress PHB->Mito_Stress NOXA_BIM ↑ NOXA & BIM Mito_Stress->NOXA_BIM BCL2_anti Anti-apoptotic BCL-2 proteins NOXA_BIM->BCL2_anti BAX_BAK BAX/BAK Activation BCL2_anti->BAX_BAK MOMP MOMP BAX_BAK->MOMP CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's primary apoptotic signaling pathway.
Involvement of the Integrated Stress Response

Recent studies have shown that this compound also activates the Integrated Stress Response (ISR). This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global decrease in protein synthesis and the preferential translation of stress-related transcription factors like ATF4 and ATF3. These transcription factors can contribute to the upregulation of NOXA.

Integrated_Stress_Response This compound This compound Mito_Stress Mitochondrial Stress This compound->Mito_Stress eIF2a_kinases eIF2α Kinases (e.g., HRI, PERK) Mito_Stress->eIF2a_kinases eIF2a_P p-eIF2α eIF2a_kinases->eIF2a_P Protein_Synth ↓ Protein Synthesis eIF2a_P->Protein_Synth ATF4_ATF3 ↑ ATF4/ATF3 Translation eIF2a_P->ATF4_ATF3 NOXA ↑ NOXA Transcription ATF4_ATF3->NOXA Apoptosis Apoptosis NOXA->Apoptosis

This compound-induced Integrated Stress Response pathway.

Quantitative Biological Data

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines, particularly in chronic lymphocytic leukemia (CLL).

Cell TypeAssayParameterValue (µM)Time Point (hours)Reference
Primary CLL cellsCell ViabilityEC₅₀8.1 ± 0.624
Primary CLL cellsCell ViabilityEC₅₀5.5 ± 0.648
MEC-1 (CLL cell line)CytotoxicityIC₅₀7.524, 48, 72
JVM-3 (CLL cell line)CytotoxicityIC₅₀1.524, 48, 72
Normal B cellsCell ViabilityEC₅₀10.9 ± 0.824
Normal T cellsCell ViabilityEC₅₀19.1 ± 2.224

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., HeLa, Jurkat, CLL cell lines MEC-1, JVM-3) and primary CLL cells from patients.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) is run in parallel.

Cell Viability Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with this compound for the desired time, both adherent and floating cells are collected.

  • Staining: Cells are washed with cold phosphate-buffered saline (PBS) and resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow_Apoptosis_Assay Start Start: Cancer Cells Treatment Treat with this compound (and vehicle control) Start->Treatment Harvest Harvest Cells (adherent and floating) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

Workflow for Annexin V/Propidium Iodide apoptosis assay.
Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NOXA, BIM, cleaved caspase-3, PARP, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct mechanism of action. Its ability to induce apoptosis in a p53-independent manner by targeting prohibitins makes it a valuable tool for cancer research and a potential lead for the development of novel therapeutics, particularly for malignancies like chronic lymphocytic leukemia. This technical guide provides a foundational understanding of its chemical properties, synthesis, and the experimental methodologies crucial for its continued investigation.

References

An In-depth Technical Guide to the Discovery and Synthesis of Fluorizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorizoline is a novel synthetic small molecule that has emerged as a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2] This diaryl trifluorothiazoline compound selectively targets prohibitin 1 and 2 (PHB1 and PHB2), scaffold proteins primarily located in the inner mitochondrial membrane that play crucial roles in cell survival, proliferation, and apoptosis.[1] By binding to prohibitins, this compound disrupts their normal function, leading to mitochondrial stress and the activation of apoptotic pathways, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols associated with this compound.

Discovery

This compound was identified from a new class of synthesized small molecules featuring an unprecedented trifluorothiazoline scaffold.[1] The pro-apoptotic activity of these compounds was evaluated, and this compound was selected as a potent inducer of apoptosis across a broad spectrum of tumor cell lines, acting independently of the p53 tumor suppressor protein.[1] High-performance affinity purification identified PHB1 and PHB2 as the direct molecular targets of this compound.

Synthesis of this compound

The synthesis of this compound was first described by Pérez-Perarnau et al. in 2014. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials and reagents (as described in the original publication)

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., column chromatography system)

  • Analytical instruments for characterization (NMR, mass spectrometry)

Procedure:

The synthesis of this compound involves a multi-step process. The following is a generalized procedure based on the initial discovery paper. For precise details, including reactant quantities and reaction conditions, it is imperative to consult the supplementary information of Pérez-Perarnau et al., 2014, Angewandte Chemie International Edition.

  • Step 1: Synthesis of the trifluorothiazoline scaffold. This initial step involves the construction of the core heterocyclic ring system.

  • Step 2: Functionalization of the scaffold. Subsequent steps involve the addition of the diaryl moieties to the trifluorothiazoline core through coupling reactions.

  • Purification: The crude product is purified using techniques such as column chromatography to yield pure this compound.

  • Characterization: The final compound's structure and purity are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the induction of the intrinsic (mitochondrial) apoptotic pathway and the integrated stress response (ISR).

Interaction with Prohibitins and Induction of Mitochondrial Stress

This compound directly binds to PHB1 and PHB2 in the inner mitochondrial membrane. This interaction disrupts the normal function of the prohibitin complex, leading to mitochondrial fragmentation, cristae disorganization, and the production of reactive oxygen species (ROS). This mitochondrial stress is a key initiating event in the apoptotic cascade.

Activation of the Integrated Stress Response (ISR)

This compound treatment activates the ISR, a cellular stress response pathway. This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4, along with activating transcription factor 3 (ATF3), then transcriptionally upregulates the pro-apoptotic BH3-only protein NOXA.

Induction of the Mitochondrial Apoptotic Pathway

The upregulation of NOXA is a critical step in this compound-induced apoptosis. NOXA sequesters the anti-apoptotic protein MCL-1, thereby liberating pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, which permeabilize the outer mitochondrial membrane, resulting in the release of cytochrome c and the activation of caspases, ultimately leading to apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Fluorizoline_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_ISR Integrated Stress Response (ISR) cluster_Apoptosis Mitochondrial Apoptosis This compound This compound PHB PHB1/PHB2 This compound->PHB Binds to Mito_Stress Mitochondrial Stress (ROS, Fragmentation) PHB->Mito_Stress Disruption leads to HRI HRI Mito_Stress->HRI Activates eIF2a eIF2α HRI->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Increases translation NOXA_promoter NOXA Promoter ATF4->NOXA_promoter Binds to ATF3 ATF3 ATF3->NOXA_promoter Binds to NOXA_protein NOXA Protein NOXA_promoter->NOXA_protein Upregulation MCL1 MCL-1 NOXA_protein->MCL1 Inhibits BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Cyto_c Cytochrome c release BAX_BAK->Cyto_c Caspases Caspase Activation Cyto_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of action involves binding to prohibitins, inducing mitochondrial stress, activating the ISR pathway via HRI, and ultimately triggering mitochondrial apoptosis through NOXA upregulation.

Quantitative Data

The following tables summarize the cytotoxic effects of this compound across various cell lines.

Table 1: EC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Time PointReference
CLL Cells (mean)Chronic Lymphocytic Leukemia8.1 ± 0.624h
CLL Cells (mean)Chronic Lymphocytic Leukemia5.5 ± 0.648h
Normal B CellsNon-malignant10.9 ± 0.824h
Normal T CellsNon-malignant19.1 ± 2.224h
JurkatT-cell Leukemia3.624h
HeLaCervical Cancer1.824h

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Time PointReference
Primary CLL CellsChronic Lymphocytic Leukemia924h
Primary CLL CellsChronic Lymphocytic Leukemia448h
Primary CLL CellsChronic Lymphocytic Leukemia472h
MEC-1Chronic Lymphocytic Leukemia7.5-
JVM-3Chronic Lymphocytic Leukemia1.5-

Key Experimental Protocols

Detailed methodologies for studying the effects of this compound are provided below. These protocols are based on those reported in the cited literature and may require optimization for specific experimental conditions.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (Annexin V/PI Staining, MTT/CCK8) treatment->viability western Western Blot Analysis (Apoptotic & ISR markers) treatment->western flow Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow analysis Data Analysis (EC50/IC50 calculation, Protein quantification) viability->analysis western->analysis flow->analysis conclusion Conclusion on this compound's pro-apoptotic activity analysis->conclusion

Caption: A typical experimental workflow to investigate the biological effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol is used to quantify apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • Cancer cell lines of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1.25 to 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and the ISR.

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, NOXA, ATF4, p-eIF2α, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagents to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a well-defined mechanism involving the targeting of prohibitins, induction of mitochondrial stress, and activation of the integrated stress response. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other prohibitin-binding compounds. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the current understanding of this novel compound. As research in this area continues, this compound may pave the way for new therapeutic strategies in oncology.

References

Fluorizoline's Mechanism of Action in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorizoline is a synthetic, small-molecule compound that has demonstrated potent pro-apoptotic activity across a range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound-induced apoptosis. By selectively targeting prohibitins (PHBs), this compound triggers a cascade of events culminating in the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is primarily mediated by the upregulation of the BH3-only protein NOXA, and in some cellular contexts, BIM. Furthermore, the induction of NOXA is intricately linked to the activation of the Integrated Stress Response (ISR). This guide will detail the signaling pathways, present key quantitative data, and outline the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeting Prohibitins to Induce Mitochondrial Apoptosis

This compound exerts its pro-apoptotic effects by directly binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), highly conserved proteins predominantly located in the inner mitochondrial membrane.[1][2][3] This interaction is a critical initiating event, as cells depleted of PHBs exhibit significant resistance to this compound-induced cell death.[2] The binding of this compound to the PHB complex disrupts their normal function, leading to mitochondrial stress and the subsequent activation of the intrinsic apoptotic pathway.[3]

The commitment to apoptosis following this compound treatment is dependent on the BCL-2 family of proteins, which are central regulators of the mitochondrial pathway. Specifically, this compound treatment leads to a significant upregulation of the pro-apoptotic BH3-only proteins NOXA and, in a context-dependent manner, BIM. This increase in NOXA and BIM protein levels occurs prior to the activation of caspases. NOXA and BIM act by neutralizing anti-apoptotic BCL-2 proteins, thereby allowing the effector proteins BAX and BAK to oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death. Evidence for the involvement of the mitochondrial pathway is further substantiated by the observation of PARP cleavage and caspase-3 cleavage in this compound-treated cells.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines and primary patient samples. The following tables summarize key data points from published studies.

Table 1: Cytotoxicity of this compound in Chronic Lymphocytic Leukemia (CLL) Cells

Cell TypeParameterValueIncubation TimeReference
Primary CLL Cells (n=34)EC508.1 ± 0.6 µM (mean)24 hours
Primary CLL Cells (n=7)IC509 µM24 hours
IC504 µM48 hours
IC504 µM72 hours
MEC-1 (CLL cell line)IC507.5 µMNot Specified
JVM-3 (CLL cell line)IC501.5 µMNot Specified

Table 2: Effect of this compound on Cell Viability in Chronic Lymphocytic Leukemia (CLL)

TreatmentCell Viability (%)Incubation TimeReference
Control70.0 ± 1.9%24 hours
10 µM this compound28.1 ± 2.6%24 hours

The Role of the Integrated Stress Response (ISR)

Recent studies have elucidated the upstream signaling pathway leading to the upregulation of NOXA. This compound treatment activates the Integrated Stress Response (ISR), a cellular stress response pathway. The induction of NOXA is transcriptionally regulated by the ISR-related transcription factors ATF3 and ATF4. The activation of the ISR is primarily mediated by the eIF2α kinase HRI (Heme-Regulated Inhibitor), which is responsive to mitochondrial stress. Upon activation, HRI phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to the preferential translation of ATF4 mRNA. ATF4, in turn, transcriptionally activates the expression of NOXA. While this compound can also induce ER stress and activate another eIF2α kinase, PERK, this activation is not the primary driver of the ISR in this context.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Apoptosis

Fluorizoline_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound PHB Prohibitin (PHB1/PHB2) This compound->PHB Binds to MitoStress Mitochondrial Stress PHB->MitoStress Induces HRI HRI MitoStress->HRI Activates BAX_BAK BAX/BAK Activation CytoC Cytochrome c Release BAX_BAK->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 eIF2a p-eIF2α HRI->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Increases Translation NOXA_BIM NOXA/BIM Upregulation ATF4->NOXA_BIM Upregulates Transcription NOXA_BIM->BAX_BAK Inhibits Anti-apoptotic BCL-2 proteins Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assays cluster_readouts Data Readouts start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (Annexin V/PI Staining) treatment->viability western Western Blot Analysis treatment->western rt_mlpa RT-MLPA treatment->rt_mlpa viability_data EC50/IC50 Values % Apoptotic Cells viability->viability_data western_data Protein Levels: - PHBs - NOXA, BIM - Cleaved Caspase-3 - Cleaved PARP western->western_data rt_mlpa_data mRNA Levels: - NOXA - BIM rt_mlpa->rt_mlpa_data

Caption: Workflow for apoptosis assessment.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Cancer cell lines (e.g., HeLa, HAP1, MEC-1, JVM-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Primary Cells: Primary chronic lymphocytic leukemia (CLL) cells are isolated from patient peripheral blood mononuclear cells (PBMCs).

  • This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 20 or 100 mM) and stored at -20°C.

Cell Viability and Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Cells are seeded in appropriate culture plates and treated with various concentrations of this compound for the desired time points.

    • Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently-conjugated Annexin V (e.g., Annexin V-APC) and a viability dye (e.g., PI or 7-AAD) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 10-15 minutes.

    • The percentage of apoptotic cells (Annexin V positive) and dead cells (Annexin V and PI/7-AAD positive) is determined by flow cytometry.

Western Blot Analysis
  • Protein Extraction:

    • After treatment with this compound, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., Laemmli sample buffer) containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein (e.g., 25 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., NOXA, BIM, cleaved caspase-3, cleaved PARP, PHB1, PHB2, ATF4, p-eIF2α, and a loading control like β-actin or HSC70) overnight at 4°C.

    • The membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcriptase Multiplex Ligation-Dependent Probe Amplification (RT-MLPA)
  • RNA Isolation and cDNA Synthesis:

    • Total RNA is isolated from this compound-treated and untreated cells using a suitable RNA isolation kit (e.g., RNeasy Micro kit).

    • RNA (e.g., 200 ng) is reverse transcribed into cDNA using a gene-specific primer mix.

  • Ligation and PCR Amplification:

    • The resulting cDNA is annealed to the RT-MLPA probe mix.

    • Annealed oligonucleotides are ligated.

    • The ligation products are amplified by PCR using FAM-labeled primers.

  • Fragment Analysis:

    • The final PCR fragments are separated by capillary electrophoresis.

    • The relative abundance of mRNAs of the genes of interest is determined by analyzing the peak areas.

siRNA-Mediated Gene Silencing
  • Transfection:

    • Cells are seeded to achieve a specific confluency at the time of transfection.

    • Small interfering RNAs (siRNAs) targeting specific genes (e.g., BAX, BAK, PHB2) or a non-targeting control (scramble) are transfected into cells using a suitable transfection reagent according to the manufacturer's protocol.

    • The efficiency of gene silencing is typically validated by Western blot analysis 48-72 hours post-transfection.

    • Following gene silencing, cells are treated with this compound, and apoptosis is assessed as described above.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds that induce apoptosis through a well-defined mechanism involving the targeting of prohibitins and the subsequent activation of the intrinsic apoptotic pathway via NOXA and BIM upregulation. The involvement of the Integrated Stress Response further refines our understanding of its mode of action. The synergistic effects observed when this compound is combined with other anti-cancer agents, such as ibrutinib and venetoclax, suggest its potential utility in combination therapies. Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and further exploring its therapeutic potential in various cancer types. While in vitro studies have been promising, translating these findings into successful in vivo outcomes remains a key challenge.

References

Prohibitin 1 and 2 as Targets of Fluorizoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorizoline, a novel synthetic diaryl trifluorothiazoline compound, has emerged as a promising pro-apoptotic agent that selectively targets Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2).[1][2][3][4] These highly conserved proteins are predominantly located in the inner mitochondrial membrane, where they form a ring-like hetero-oligomeric complex crucial for maintaining mitochondrial integrity and function.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with PHB1 and PHB2, the downstream signaling cascades it triggers, and its cytotoxic effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Mechanism of Action: Direct Engagement of Prohibitin 1 and 2

This compound exerts its biological effects through direct binding to the PHB1/2 complex in the inner mitochondrial membrane. This interaction disrupts the normal functions of prohibitins, leading to mitochondrial stress and the initiation of the intrinsic apoptotic pathway. The pro-apoptotic activity of this compound is critically dependent on the presence of PHB1 and PHB2, as cells depleted of these proteins exhibit significant resistance to the compound.

The binding of this compound to the PHB complex is thought to inhibit the pro-survival functions of these proteins, which are often overexpressed in various cancer types. This targeted engagement makes this compound a molecule of interest for cancer therapeutics, particularly in malignancies where PHB overexpression is a contributing factor to tumor progression.

Signaling Pathways Modulated by this compound

The interaction of this compound with prohibitins initiates a cascade of signaling events culminating in apoptosis. The primary pathways affected are the mitochondrial apoptotic pathway and the Integrated Stress Response (ISR).

Induction of the Mitochondrial Apoptotic Pathway

Binding of this compound to the PHB complex leads to mitochondrial dysfunction, characterized by mitochondrial fragmentation and cristae disorganization. This mitochondrial stress triggers the intrinsic apoptotic pathway, a process dependent on the pro-apoptotic proteins BAX and BAK.

A key event in this pathway is the upregulation of the BH3-only proteins NOXA and BIM. NOXA induction, in particular, appears to be a consistent and crucial step in this compound-induced apoptosis across various cancer cell types, including Chronic Lymphocytic Leukemia (CLL). The increased levels of NOXA and BIM lead to the activation of BAX and BAK, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

Fluorizoline_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound PHB_complex Prohibitin 1/2 Complex This compound->PHB_complex binds Mitochondrial_Stress Mitochondrial Stress PHB_complex->Mitochondrial_Stress induces BAX_BAK BAX / BAK Activation Mitochondrial_Stress->BAX_BAK NOXA_BIM NOXA / BIM Upregulation Mitochondrial_Stress->NOXA_BIM Cytochrome_c Cytochrome c Release BAX_BAK->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation NOXA_BIM->BAX_BAK Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: this compound-induced mitochondrial apoptosis pathway.

Activation of the Integrated Stress Response

This compound treatment also activates the Integrated Stress Response (ISR), a cellular stress response pathway. This activation is primarily mediated by the eIF2α kinase HRI (Heme-Regulated Inhibitor), which is responsive to mitochondrial stress. The activation of HRI leads to the phosphorylation of eIF2α, which in turn promotes the translation of the transcription factor ATF4. ATF4, along with ATF3, then drives the transcriptional upregulation of NOXA, linking the ISR to the apoptotic machinery. Interestingly, the role of the ISR in response to this compound can be context-dependent, exhibiting either pro-apoptotic or pro-survival effects in different cell lines.

Fluorizoline_ISR_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound PHB_complex Prohibitin 1/2 Complex This compound->PHB_complex binds Mitochondrial_Stress Mitochondrial Stress PHB_complex->Mitochondrial_Stress induces HRI HRI Mitochondrial_Stress->HRI activates eIF2a eIF2α HRI->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 ATF4_ATF3 ATF4 / ATF3 ATF4->ATF4_ATF3 NOXA_gene NOXA Gene ATF4_ATF3->NOXA_gene transcription NOXA_mRNA NOXA mRNA NOXA_gene->NOXA_mRNA NOXA_BIM NOXA Protein NOXA_mRNA->NOXA_BIM translation Apoptosis Apoptosis NOXA_BIM->Apoptosis induces

Figure 2: this compound-induced Integrated Stress Response pathway.

Quantitative Analysis of this compound's Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly in hematological malignancies. The following tables summarize the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values reported in the literature.

Table 1: EC50 Values of this compound in Chronic Lymphocytic Leukemia (CLL) and Normal Lymphocytes

Cell TypeNumber of Samples (n)Treatment DurationMean EC50 (μM) ± SEMEC50 Range (μM)
Primary CLL Cells3424 hours8.1 ± 0.62.5 - 20
Normal B Lymphocytes1224 hours10.9 ± 0.8Not Reported
Normal T Lymphocytes1224 hours19.1 ± 2.2>20 in 9/15 samples

Data compiled from studies on primary patient samples.

Table 2: IC50 Values of this compound in CLL Cell Lines

Cell LineTreatment Duration (hours)IC50 (μM)
MEC-1247.5
MEC-1484
MEC-1724
JVM-3241.5
JVM-348Not Reported
JVM-372Not Reported

Data from in vitro studies on established CLL cell lines.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with Prohibitin 1 and 2 and its downstream effects.

Cell Viability and Apoptosis Assays

Objective: To quantify the cytotoxic and pro-apoptotic effects of this compound.

Methodology: Annexin V/Propidium Iodide (PI) or 7-AAD Staining followed by Flow Cytometry

  • Cell Culture and Treatment:

    • Culture cells (e.g., primary CLL cells, cancer cell lines) in appropriate media (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin).

    • Plate cells at a suitable density.

    • Treat cells with a range of this compound concentrations (e.g., 1.25 to 20 μM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC, APC) and a viability dye (e.g., PI, 7-AAD).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • Calculate EC50 or IC50 values from dose-response curves.

Apoptosis_Assay_Workflow start Start: Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V and Propidium Iodide harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Apoptotic Cells and Calculate EC50/IC50 flow_cytometry->data_analysis end End: Cytotoxicity Profile data_analysis->end

Figure 3: Experimental workflow for apoptosis assay.

Western Blotting

Objective: To detect and quantify changes in protein expression levels (e.g., NOXA, BIM, caspases, PARP, ATF4).

Methodology:

  • Protein Extraction:

    • Treat cells with this compound as described above.

    • Lyse cells in a suitable lysis buffer (e.g., Laemmli sample buffer) containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by heating.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH, or HSC70) to normalize protein levels.

RNA Interference (siRNA)

Objective: To confirm the role of specific proteins (e.g., Prohibitins, NOXA, BIM, HRI) in this compound-induced apoptosis.

Methodology:

  • Transfection:

    • Transfect cells with siRNA duplexes targeting the gene of interest or a non-targeting scramble control using a suitable transfection reagent.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for knockdown of the target protein.

  • This compound Treatment and Analysis:

    • Treat the transfected cells with this compound.

    • Assess the effect of gene knockdown on this compound-induced apoptosis using viability assays and western blotting as described above.

    • Confirm the knockdown efficiency by western blotting for the target protein.

Conclusion and Future Directions

This compound represents a novel class of anti-cancer compounds that function by directly targeting the Prohibitin 1 and 2 complex. Its ability to induce apoptosis through the mitochondrial pathway and the Integrated Stress Response highlights a unique mechanism of action that can be exploited for therapeutic benefit. The quantitative data presented in this whitepaper underscores its potency, particularly in hematological malignancies.

Future research should focus on several key areas:

  • Improving Bioavailability: While potent in vitro, studies have shown that this compound may have poor bioavailability in vivo. medicinal chemistry efforts to improve its pharmacokinetic properties are warranted.

  • Combination Therapies: this compound has shown synergistic effects when combined with other anti-cancer agents like ibrutinib and venetoclax in CLL cells. Further exploration of combination strategies in various cancer models is a promising avenue.

  • Biomarker Development: Identifying predictive biomarkers for this compound sensitivity, such as PHB1/2 expression levels or the status of the ISR pathway, could help in patient stratification for future clinical trials.

References

Fluorizoline's Role in the Integrated Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluorizoline is a synthetic, trifluorinated thiazoline compound that selectively binds to prohibitins (PHBs) and induces potent pro-apoptotic effects in a range of cancer cells.[1][2] While initially characterized by its disruption of the CRAF-MEK-ERK signaling pathway, recent evidence has revealed that this compound's primary mechanism for inducing apoptosis is through the activation of the Integrated Stress Response (ISR).[3][4] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its role as an ISR activator, and presents quantitative data and experimental protocols relevant to its study.

Introduction to this compound and the Integrated Stress Response

This compound is a novel small molecule that selectively targets Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), proteins primarily located in the inner mitochondrial membrane where they form ring-like complexes involved in mitochondrial homeostasis, cell survival, and proliferation.[4] By binding to PHBs, this compound disrupts their normal function, leading to mitochondrial stress.

The Integrated Stress Response (ISR) is a central signaling network that cells activate to cope with a variety of environmental and intracellular stresses. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI. Phosphorylated eIF2α leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation and, if the stress is too severe, apoptosis.

Recent studies have definitively linked this compound's cytotoxic effects to its ability to trigger the ISR. Treatment with this compound leads to the phosphorylation of eIF2α and the subsequent induction of the transcription factors ATF3 and ATF4. These factors then drive the expression of the pro-apoptotic BH3-only protein NOXA, committing the cell to apoptosis.

Mechanism of Action: From Prohibitin Binding to ISR Activation

This compound's mechanism of action is a multi-step process that culminates in apoptosis through the ISR pathway.

  • Prohibitin Binding and Mitochondrial Stress: this compound directly binds to PHB1 and PHB2 in the inner mitochondrial membrane. This interaction disrupts the function of the PHB complex, leading to mitochondrial stress.

  • HRI Kinase Activation: The mitochondrial stress induced by this compound primarily activates the eIF2α kinase HRI (Heme-Regulated Inhibitor). Evidence suggests this activation may involve the OMA1-DELE1 signaling axis, which senses mitochondrial dysfunction. While this compound also induces Endoplasmic Reticulum (ER) stress and activates another eIF2α kinase, PERK, studies have shown that PERK is not the primary driver of the pro-apoptotic ISR in this context.

  • eIF2α Phosphorylation and ATF4 Induction: Activated HRI phosphorylates eIF2α, leading to the canonical downstream effects of the ISR. This includes the translational upregulation of ATF4 and the transcriptional induction of ATF3.

  • NOXA-Mediated Apoptosis: ATF3 and ATF4 bind to the promoter of the PMAIP1 gene, which encodes the pro-apoptotic protein NOXA. The resulting upregulation of NOXA protein levels triggers the intrinsic mitochondrial pathway of apoptosis. The necessity of this pathway is confirmed by the resistance of cells lacking BAX and BAK to this compound-induced cell death.

The role of the ISR in this compound-induced apoptosis is further solidified by experiments using the ISR inhibitor ISRIB. Pre-treatment with ISRIB significantly reduces ATF4 induction and protects cells from this compound's cytotoxic effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound.

Experimental_Workflow cluster_assays Endpoint Assays cluster_western_targets Western Blot Targets cluster_qpcr_targets RT-qPCR Targets start Cancer Cell Culture (e.g., HeLa, HAP1, CLL cells) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., Annexin V/7-AAD) treatment->viability western Western Blot Analysis treatment->western qpcr RT-qPCR treatment->qpcr data_analysis Data Analysis (IC50/EC50 Calculation, Statistical Tests) viability->data_analysis p_eIF2a p-eIF2α western->p_eIF2a ATF4_prot ATF4 western->ATF4_prot CHOP CHOP western->CHOP NOXA_prot NOXA western->NOXA_prot Caspase Cleaved Caspase-3 western->Caspase western->data_analysis NOXA_mrna NOXA mRNA qpcr->NOXA_mrna BIM_mrna BIM mRNA qpcr->BIM_mrna qpcr->data_analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Biological Activity of Fluorizoline

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of this compound, a novel synthetic small molecule. The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

This compound is a diaryl trifluorothiazoline compound that has been identified as a pro-apoptotic agent in a variety of cancer cell lines.[1] Its primary mechanism of action involves the direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which are scaffolding proteins located in the inner mitochondrial membrane.[2][3] This interaction disrupts mitochondrial function, leading to mitochondrial stress and the activation of the Integrated Stress Response (ISR).[2]

The ISR is a key signaling network that cells activate in response to various stressors. In the case of this compound treatment, the ISR is predominantly activated through the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3).[2] This activation leads to the phosphorylation of eIF2α, which in turn promotes the translation of specific mRNAs, including that of the activating transcription factor 4 (ATF4). ATF4, along with activating transcription factor 3 (ATF3), then upregulates the expression of the pro-apoptotic BH3-only protein NOXA.

NOXA plays a crucial role in the intrinsic apoptotic pathway by neutralizing anti-apoptotic BCL-2 family members, leading to the activation of BAX and BAK. The activation of these effector proteins results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately leading to apoptosis. While this compound has been observed to induce the production of reactive oxygen species (ROS), this has been shown to be independent of the apoptotic process.

Signaling Pathway Diagram

Fluorizoline_Signaling_Pathway This compound This compound PHB PHB1/PHB2 (Mitochondria) This compound->PHB Mito_Stress Mitochondrial Stress PHB->Mito_Stress Binding HRI HRI Mito_Stress->HRI Activation eIF2a p-eIF2α HRI->eIF2a Phosphorylation ATF4_ATF3 ATF4 / ATF3 Upregulation eIF2a->ATF4_ATF3 NOXA NOXA Upregulation ATF4_ATF3->NOXA BAX_BAK BAX / BAK Activation NOXA->BAX_BAK MOMP MOMP BAX_BAK->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Biological Data

The following tables summarize the quantitative data from early studies on this compound's biological activity.

Table 1: Cytotoxicity (EC50/IC50) of this compound in Cancer Cells

Cell TypeAssayDurationEC50/IC50 (μM)Reference
Chronic Lymphocytic Leukemia (CLL)Apoptosis24h8.1 ± 0.6
Primary Human CLLCytotoxicity24h9
Primary Human CLLCytotoxicity48h4
Primary Human CLLCytotoxicity72h4
MEC-1 (CLL cell line)Cytotoxicity24h7.5
JVM-3 (CLL cell line)Cytotoxicity24h1.5

Table 2: Cytotoxicity (EC50) of this compound in Non-Malignant Cells

Cell TypeAssayDurationEC50 (μM)Reference
Normal B LymphocytesApoptosis24h10.9 ± 0.8
Normal T LymphocytesApoptosis24h19.1 ± 2.2

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Cell Culture and Reagents
  • Cell Lines: HeLa, HAP1, Jurkat, MEC-1, and JVM-3 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) from CLL patients and healthy donors were isolated by density gradient centrifugation.

  • This compound: The synthesis of this compound was performed as previously described. For in vitro experiments, it was dissolved in DMSO to create stock solutions.

Cell Viability and Apoptosis Assays
  • Flow Cytometry (Annexin V/7-AAD Staining): Cell viability was assessed by staining with Annexin V-APC and 7-AAD, followed by analysis on a flow cytometer. Non-apoptotic cells are defined as being negative for both Annexin V and 7-AAD.

  • CCK8 Assay: Cytotoxicity was determined using the Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions. This colorimetric assay measures cell viability based on the production of a formazan dye.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates were prepared using lysis buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., ATF4, p-PERK, NOXA, Caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis
  • RT-MLPA (Reverse Transcription-Multiplex Ligation-dependent Probe Amplification): mRNA levels of apoptosis-related genes were analyzed using RT-MLPA.

  • RT-qPCR (Quantitative Reverse Transcription PCR): Total RNA was isolated, reverse transcribed to cDNA, and then used for quantitative PCR with SYBR green to measure the expression levels of specific genes.

ROS Production Assay
  • Flow Cytometry: The production of reactive oxygen species was measured by flow cytometry using the CellROX® Deep Red Reagent. Cells were treated with this compound and then incubated with the reagent before analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (Cancer & Normal) start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability/Apoptosis (Flow Cytometry, CCK8) treatment->viability protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gene_expression Gene Expression (RT-MLPA, RT-qPCR) treatment->gene_expression ros_production ROS Production (Flow Cytometry) treatment->ros_production data_analysis Data Analysis viability->data_analysis protein_analysis->data_analysis gene_expression->data_analysis ros_production->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound's biological activity assessment.

References

Fluorizoline-Mediated Upregulation of NOXA Protein: A Technical Guide to a Novel Pro-Apoptotic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline, a novel synthetic diaryl trifluorothiazoline compound, has emerged as a potent inducer of apoptosis in a range of cancer cell lines and primary tumor cells. A key mechanism of its cytotoxic action is the p53-independent upregulation of the pro-apoptotic BCL-2 family member, NOXA. This technical guide provides an in-depth overview of the signaling pathway initiated by this compound, detailing its interaction with prohibitin (PHB) complexes and the subsequent activation of the Integrated Stress Response (ISR) leading to NOXA transcription. We present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathway and experimental workflows to support further research and development in this area.

Introduction

This compound is a first-in-class small molecule that selectively binds to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), highly conserved scaffolding proteins primarily located in the inner mitochondrial membrane.[1][2] This interaction triggers a signaling cascade that culminates in apoptosis, making this compound a promising candidate for cancer therapy, particularly in p53-mutated cancers.[1] A central event in this compound-induced apoptosis is the upregulation of the BH3-only protein NOXA (also known as PMAIP1).[1][3] NOXA acts as a sensitizer in the intrinsic apoptotic pathway by neutralizing the anti-apoptotic protein MCL-1. This guide elucidates the molecular mechanisms underpinning this compound's action on the NOXA protein.

Quantitative Data: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines and primary patient samples. The following tables summarize key data points from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cells

Cell TypeAssay TypeTime Point(s)IC50 / EC50 (μM)Reference(s)
Chronic Lymphocytic Leukemia (CLL) - Primary SamplesViability24h, 48h, 72h9, 4, 4 (IC50)
Chronic Lymphocytic Leukemia (CLL) - Primary SamplesViability24h8.1 ± 0.6 (mean EC50)
MEC-1 (CLL Cell Line)Viability-7.5 (IC50)
JVM-3 (CLL Cell Line)Viability-1.5 (IC50)
Normal B Cells (CD19+)Viability24h10.9 ± 0.8 (mean EC50)
Normal T Cells (CD3+)Viability24h19.1 ± 2.2 (mean EC50)

Table 2: Time-Dependent Upregulation of NOXA Protein by this compound in Primary CLL Cells

TreatmentTime PointObservationReference(s)
10 µM this compound8 hoursUpregulation of NOXA detected
10 µM this compound24 hoursClear upregulation of NOXA in all samples

Signaling Pathway of this compound-Induced NOXA Upregulation

This compound initiates a specific signaling cascade that leads to the transcriptional activation of the PMAIP1 gene, which encodes the NOXA protein. This pathway is independent of the tumor suppressor p53.

The key steps are:

  • Binding to Prohibitins: this compound directly binds to the PHB1/PHB2 complex in the mitochondria.

  • Induction of Integrated Stress Response (ISR): This binding event triggers the ISR, a cellular stress response pathway.

  • Activation of Transcription Factors: The ISR activation leads to the increased expression and activation of Activating Transcription Factor 3 (ATF3) and Activating Transcription Factor 4 (ATF4).

  • Transcriptional Upregulation of NOXA: ATF3 and ATF4 then bind to the promoter region of the PMAIP1 gene, driving the transcription of NOXA mRNA.

  • Induction of Apoptosis: The resulting increase in NOXA protein levels leads to the neutralization of MCL-1, unleashing BAX/BAK and triggering the mitochondrial pathway of apoptosis.

Fluorizoline_NOXA_Pathway This compound This compound PHB_complex PHB1/PHB2 Complex This compound->PHB_complex Binds to ISR Integrated Stress Response (ISR) PHB_complex->ISR Triggers ATF3_ATF4 ATF3 & ATF4 Upregulation ISR->ATF3_ATF4 NOXA_promoter NOXA Promoter ATF3_ATF4->NOXA_promoter Bind to NOXA_protein NOXA Protein Upregulation NOXA_promoter->NOXA_protein Activates Transcription Apoptosis Apoptosis NOXA_protein->Apoptosis MCL1 MCL-1 NOXA_protein->MCL1 Inhibits MCL1->Apoptosis

This compound-induced NOXA upregulation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on NOXA protein upregulation and apoptosis.

Cell Culture and Treatment
  • Cell Lines: HeLa, HAP1, MEC-1, and JVM-3 cells can be cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Primary Cells: Primary Chronic Lymphocytic Leukemia (CLL) cells are isolated from patient peripheral blood by Ficoll-Paque density gradient centrifugation.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 20 or 100 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) should be used in all experiments.

Western Blotting for NOXA Protein Detection

This protocol is for the detection of changes in NOXA protein levels following this compound treatment.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cell_treatment Cell Treatment with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-NOXA) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection

Workflow for Western Blotting of NOXA protein.
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against NOXA (e.g., from Imgenex or Santa Cruz Biotechnology) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-tubulin) should also be used.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and RT-MLPA/RT-qPCR for NOXA mRNA Analysis

This protocol is for quantifying changes in PMAIP1 (NOXA) mRNA levels.

  • RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Micro Kit, Qiagen) according to the manufacturer's instructions.

  • Reverse Transcriptase Multiplex Ligation-Dependent Probe Amplification (RT-MLPA): This technique allows for the simultaneous detection of multiple apoptosis-related mRNAs. A commercial kit (e.g., SALSA MLPA KIT R011-C1 Apoptosis, MRC-Holland) can be used as described in the manufacturer's protocol.

  • Quantitative Real-Time PCR (RT-qPCR):

    • cDNA is synthesized from total RNA using a cDNA synthesis kit.

    • RT-qPCR is performed using SYBR Green master mix and primers specific for PMAIP1 and a housekeeping gene (e.g., GAPDH) for normalization.

Apoptosis Assay by Flow Cytometry (Annexin V/7-AAD Staining)

This protocol is for the quantification of apoptosis induced by this compound.

Apoptosis_Assay_Workflow cell_treatment Cell Treatment with this compound cell_harvest Harvest and Wash Cells cell_treatment->cell_harvest staining Stain with Annexin V-APC and 7-AAD cell_harvest->staining flow_cytometry Analysis by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: - Viable (Annexin V-/7-AAD-) - Early Apoptotic (Annexin V+/7-AAD-) - Late Apoptotic/Necrotic (Annexin V+/7-AAD+) flow_cytometry->data_analysis

Workflow for Apoptosis Assay via Flow Cytometry.
  • Cell Preparation: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells are incubated with Annexin V conjugated to a fluorochrome (e.g., APC) and a viability dye such as 7-aminoactinomycin D (7-AAD) in the dark.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

  • Data Analysis: The cell population is gated to distinguish between viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to confirm the binding of ATF3 and ATF4 to the NOXA promoter.

  • Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for ATF3 or ATF4, or a negative control IgG, to immunoprecipitate the transcription factor-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The purified DNA is analyzed by qPCR using primers that amplify the region of the NOXA promoter containing the putative ATF3/ATF4 binding sites.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis through a well-defined, p53-independent mechanism involving the upregulation of the NOXA protein. The direct targeting of prohibitins, leading to the activation of the ISR and subsequent transcriptional activation of NOXA by ATF3 and ATF4, provides a novel strategy for overcoming resistance to conventional cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers to further investigate and harness the therapeutic potential of this compound.

References

Investigating the binding affinity of Fluorizoline to prohibitins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of Fluorizoline on Prohibitins

Introduction

This compound is a first-in-class synthetic, small molecule with a diaryl trifluorothiazoline scaffold that has been identified as a potent inducer of p53-independent apoptosis across a wide range of cancer cell lines.[1][2] Its primary molecular targets are Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), highly conserved proteins that form hetero-oligomeric ring-like complexes mainly in the inner mitochondrial membrane.[3][4] Prohibitins are implicated in numerous cellular processes, including mitochondrial integrity, cell proliferation, and apoptosis.[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound to prohibitins, detailing the quantitative metrics of its efficacy, the experimental protocols used for its investigation, and the downstream signaling pathways it modulates.

Binding Affinity and Efficacy Data

This compound directly and selectively binds to both PHB1 and PHB2. While direct biophysical measurements of the dissociation constant (Kd) are not extensively reported in the literature, the compound's potent biological activity is well-characterized through functional assays that measure its effective and inhibitory concentrations in inducing apoptosis in cancer cells. This functional affinity data is summarized below.

Cell TypeAssay DurationMetricValue Range (μM)Mean Value (μM)Reference
Chronic Lymphocytic Leukemia (CLL)24 hoursEC₅₀2.5 - 208.1 ± 0.6
Chronic Lymphocytic Leukemia (CLL)24 hoursIC₅₀Not Specified9
Chronic Lymphocytic Leukemia (CLL)48 hoursIC₅₀Not Specified4
Chronic Lymphocytic Leukemia (CLL)72 hoursIC₅₀Not Specified4
MEC-1 (CLL Cell Line)Not SpecifiedIC₅₀Not Specified7.5
JVM-3 (CLL Cell Line)Not SpecifiedIC₅₀Not Specified1.5
  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action and Signaling Pathways

The binding of this compound to the PHB complex in the inner mitochondrial membrane disrupts its normal function, leading to mitochondrial stress and the activation of multiple downstream signaling cascades that converge on apoptosis. The pro-apoptotic effects of this compound are critically dependent on the presence of prohibitins, as cells depleted of PHBs exhibit significant resistance to the compound.

Intrinsic (Mitochondrial) Apoptotic Pathway

The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway. Binding to PHBs leads to the transcriptional upregulation of the pro-apoptotic BH3-only proteins NOXA and BIM. These proteins are critical initiators of apoptosis, which in turn activate the effector proteins BAX and BAK. This activation results in mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

G This compound This compound PHB Mitochondrial PHB1/PHB2 Complex This compound->PHB Binds to NoxaBim Upregulation of NOXA and BIM mRNA PHB->NoxaBim Leads to Mito Mitochondrial Disruption (Cristae Disorganization) PHB->Mito Disrupts BaxBak BAX / BAK Activation NoxaBim->BaxBak Promotes Caspase Caspase Cascade Activation BaxBak->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: this compound-Induced Intrinsic Apoptotic Pathway.

Integrated Stress Response (ISR)

This compound's interaction with mitochondrial prohibitins induces significant mitochondrial stress, characterized by fragmentation and cristae disruption. This stress is a potent activator of the Integrated Stress Response (ISR). The primary mediator of this activation is the eIF2α kinase HRI (Heme-Regulated Inhibitor). Phosphorylation of eIF2α by HRI suppresses global protein translation while selectively promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, drives the transcription of target genes, including NOXA, thereby linking the ISR directly to the apoptotic machinery. Concurrently, this compound treatment also induces Endoplasmic Reticulum (ER) stress, activating the PERK kinase, another eIF2α kinase, though HRI appears to be the primary driver of the ISR in this context.

G cluster_er ER Stress Pathway This compound This compound PHB Mitochondrial PHB1/PHB2 This compound->PHB Binds to ER_Stress ER Stress This compound->ER_Stress MitoStress Mitochondrial Stress PHB->MitoStress Induces HRI HRI Kinase Activation MitoStress->HRI Activates eIF2a p-eIF2α HRI->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Promotes NOXA_gene NOXA Gene Transcription ATF4->NOXA_gene Induces Apoptosis Apoptosis NOXA_gene->Apoptosis Leads to PERK PERK Activation PERK->eIF2a Phosphorylates

Caption: Activation of the Integrated Stress Response by this compound.

Experimental Protocols

The investigation of this compound's binding affinity and mechanism of action relies on a combination of molecular and cell biology techniques.

Cell Viability and Apoptosis Assays
  • Objective: To quantify the cytotoxic and pro-apoptotic effects of this compound.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., HeLa, HAP1) or primary cells (e.g., CLL patient samples) are cultured under standard conditions.

    • Treatment: Cells are incubated with a range of this compound concentrations (e.g., 1.25 to 20 μM) for specified durations (e.g., 24, 48, 72 hours). A DMSO vehicle control is run in parallel.

    • Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorophore like APC or FITC) and a viability dye (like 7-AAD or Propidium Iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

    • Analysis: Stained cells are analyzed using a flow cytometer. The percentage of non-apoptotic (Annexin V negative) cells is quantified to determine cell viability. EC₅₀ and IC₅₀ values are calculated from dose-response curves.

Western Blot Analysis
  • Objective: To detect changes in the expression and activation of key proteins in the apoptotic and stress response pathways.

  • Methodology:

    • Cell Lysis: Following treatment with this compound, cells are lysed in a buffer (e.g., Laemmli sample buffer) to extract total protein.

    • Quantification: Protein concentration is determined using a suitable assay (e.g., BCA assay).

    • Electrophoresis: Equal amounts of protein (e.g., 25 µg) are separated by size via SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., cleaved-PARP, cleaved-Caspase-3, NOXA, p-JNK, p-p38, ATF4). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate and imaged. A loading control protein (e.g., β-Actin) is used to ensure equal protein loading.

Gene Expression Analysis (RT-MLPA)
  • Objective: To analyze the mRNA expression profile of apoptosis-related genes following this compound treatment.

  • Methodology:

    • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit.

    • Reverse Transcription: RNA is reverse-transcribed into cDNA using a gene-specific primer mix.

    • Probe Hybridization & Ligation: The cDNA is hybridized overnight with the RT-MLPA probe mix. Annealed probes are then ligated.

    • PCR Amplification: The ligation products are amplified by PCR using fluorescently labeled primers.

    • Analysis: The amplified fragments are separated and quantified by capillary electrophoresis. The relative abundance of each mRNA is calculated by comparing peak areas.

G cluster_viability Viability/Apoptosis Analysis cluster_protein Protein Expression Analysis start Cell Culture (e.g., CLL, HeLa) treat Treat with this compound (Dose-Response) start->treat stain Stain with Annexin V & Viability Dye treat->stain lyse Lyse Cells & Extract Protein treat->lyse flow Flow Cytometry Analysis stain->flow quant_via Quantify Apoptotic Cells (Calculate EC₅₀/IC₅₀) flow->quant_via wb Western Blot (Antibodies for NOXA, c-PARP, etc.) lyse->wb quant_prot Analyze Protein Level Changes wb->quant_prot

Caption: Experimental Workflow for Assessing this compound's Effects.

Conclusion

This compound represents a novel class of pro-apoptotic compounds that function through direct binding to prohibitins 1 and 2. Its efficacy, demonstrated by low micromolar EC₅₀ and IC₅₀ values in various cancer cells, is mediated by the induction of mitochondrial stress. This triggers the intrinsic apoptotic pathway via upregulation of NOXA and BIM, and activates the Integrated Stress Response through the HRI-eIF2α-ATF4 axis. The detailed methodologies and pathways described herein provide a technical foundation for researchers and drug development professionals investigating prohibitin-targeted cancer therapies.

References

The Effects of Fluorizoline on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline is a synthetic, small-molecule compound that has garnered significant interest for its potent pro-apoptotic activity in a range of cancer cell lines. Its primary intracellular target is the prohibitin (PHB) complex, specifically PHB1 and PHB2, which are highly expressed in the inner mitochondrial membrane. By binding to prohibitins, this compound disrupts mitochondrial homeostasis, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the mechanism of action of this compound and for professionals involved in the development of novel therapeutics targeting mitochondrial pathways in cancer.

Core Mechanism of Action at the Mitochondria

This compound exerts its effects by directly binding to the PHB1 and PHB2 proteins, which form hetero-oligomeric ring-like complexes in the inner mitochondrial membrane.[1][2] These complexes are crucial for maintaining mitochondrial integrity and function, playing roles in the organization of the mitochondrial genome, cristae morphogenesis, and the assembly of respiratory chain supercomplexes.[1][3][4]

The binding of this compound to the PHB complex is a critical initiating event that leads to:

  • Mitochondrial Stress: Disruption of the normal function of prohibitins triggers a state of mitochondrial stress.

  • Morphological Changes: Cells treated with this compound exhibit significant alterations in mitochondrial morphology, including fragmentation of the mitochondrial network and disorganization of the cristae.

  • Induction of Apoptosis: The mitochondrial stress culminates in the activation of the intrinsic (mitochondrial) apoptotic pathway.

Quantitative Analysis of Mitochondrial Effects

The following tables summarize the key quantitative data regarding the impact of this compound on various cell lines.

Table 1: Cytotoxicity and Apoptosis Induction
Cell LineCompoundConcentration (µM)Time (h)EffectReference
Chronic Lymphocytic Leukemia (CLL) Cells (Primary)This compound1.25 - 2024Dose-dependent decrease in cell viability. EC50 range: 2.5 - 20 µM (mean 8.1 µM).
HeLaThis compound1024Increased apoptosis.
HAP1This compound524Increased apoptosis.
JurkatThis compound1024Increased apoptosis.
Table 2: Effects on Mitochondrial Bioenergetics and ROS Production
ParameterCell LineConcentration (µM)Time (h)ResultReference
Oxygen Consumption Rate (OCR) HEK293T154No alteration in basal or maximal respiration.
U2OS204No alteration in basal or maximal respiration.
Mitochondrial Membrane Potential (ΔΨm) Jurkat108Slight loss, suggested to be a consequence of apoptosis.
Reactive Oxygen Species (ROS) Production Jurkat101Increased production of superoxide and hydroxyl radicals.

Signaling Pathways and Molecular Interactions

This compound-induced mitochondrial stress activates a well-defined signaling cascade leading to apoptosis.

Integrated Stress Response (ISR) Activation

The primary response to this compound-induced mitochondrial stress is the activation of the Integrated Stress Response (ISR). This is predominantly mediated by the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 1).

This compound This compound PHB Prohibitin Complex (PHB1/PHB2) This compound->PHB binds MitoStress Mitochondrial Stress (Cristae Disorganization, Fragmentation) PHB->MitoStress leads to OMA1_DELE1 OMA1-DELE1 Pathway MitoStress->OMA1_DELE1 activates HRI HRI Kinase (EIF2AK1) OMA1_DELE1->HRI activates eIF2a eIF2α HRI->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 initiates ISR_Genes ISR Target Genes (ATF3, CHOP, NOXA) ATF4->ISR_Genes upregulates

Caption: this compound-induced ISR activation pathway.
Intrinsic Apoptosis Pathway

The upregulation of ISR target genes, particularly the BH3-only protein NOXA, is a critical step in initiating the mitochondrial pathway of apoptosis.

ATF4 ATF4 NOXA_BIM NOXA / BIM Upregulation ATF4->NOXA_BIM BCL2 Anti-apoptotic BCL-2 Proteins NOXA_BIM->BCL2 inhibit BAX_BAK BAX / BAK Activation BCL2->BAX_BAK inhibit MOMP MOMP BAX_BAK->MOMP induce CytoC Cytochrome c Release MOMP->CytoC leads to Caspase Caspase Activation CytoC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on mitochondrial function.

Assessment of Apoptosis by Flow Cytometry

This protocol is for quantifying apoptosis via Annexin V and Propidium Iodide (PI) staining.

  • Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Reagents:

    • This compound stock solution (in DMSO)

    • Annexin V-APC (or other fluorophore conjugate)

    • Propidium Iodide (PI) solution

    • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Culture and Treatment: Seed cells (e.g., HeLa, Jurkat) at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5-20 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-APC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses CellROX® Deep Red or a similar probe to measure mitochondrial superoxide levels.

  • Principle: CellROX® reagents are cell-permeant probes that are non-fluorescent in a reduced state and become fluorescent upon oxidation by ROS.

  • Reagents:

    • This compound stock solution (in DMSO)

    • CellROX® Deep Red Reagent (or similar, e.g., MitoSOX™ Red)

    • Complete cell culture medium

    • PBS

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 12-well plate). Treat with this compound (e.g., 10 µM) for the desired time (e.g., 1 hour). Include a positive control (e.g., Antimycin A) and a vehicle control.

    • Probe Loading: During the final 15-30 minutes of treatment, add CellROX® reagent to the culture medium to a final concentration of 5 µM. Incubate at 37°C.

    • Washing: Remove the medium containing the probe and wash the cells three times with PBS.

    • Harvesting (for Flow Cytometry): Harvest cells as described in the apoptosis protocol.

    • Analysis: Analyze the fluorescence intensity of the cell suspension by flow cytometry (e.g., using an APC channel for CellROX® Deep Red).

  • Data Interpretation: An increase in the mean fluorescence intensity of the treated cells compared to the vehicle control indicates an increase in ROS production.

Analysis of Protein Expression by Western Blot

This protocol is for detecting changes in the levels of key proteins involved in the ISR and apoptosis.

  • Reagents:

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-NOXA, anti-cleaved Caspase-3, anti-PARP, anti-PHB1, anti-PHB2)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Interpretation: Compare the band intensities of target proteins in this compound-treated samples to controls, normalizing to a loading control like β-actin or HSC70.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the mitochondrial effects of this compound.

cluster_0 Cell Treatment cluster_1 Functional Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Interpretation Culture 1. Seed Cells (e.g., HeLa, Jurkat) Treat 2. Treat with this compound (Dose-response & Time-course) Culture->Treat Apoptosis 3a. Apoptosis Assay (Annexin V / PI Staining) Treat->Apoptosis ROS 3b. ROS Measurement (CellROX® Staining) Treat->ROS OCR 3c. Oxygen Consumption (Seahorse Assay) Treat->OCR Lysis 4. Cell Lysis Treat->Lysis Flow 6a. Flow Cytometry Apoptosis->Flow ROS->Flow Imaging 6b. Plate Reader / Imaging OCR->Imaging WB 5. Western Blot (ATF4, NOXA, Casp-3) Lysis->WB WB->Imaging Conclusion 7. Correlate functional & molecular data to determine mechanism Flow->Conclusion Imaging->Conclusion

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

This compound is a potent inducer of mitochondrial stress and apoptosis through its specific interaction with the prohibitin complex. Its mechanism involves the activation of the HRI-mediated Integrated Stress Response, leading to the upregulation of NOXA and subsequent engagement of the BAX/BAK-dependent intrinsic apoptotic pathway. While this compound causes significant mitochondrial fragmentation and increases ROS production, it does not appear to directly inhibit mitochondrial respiration, suggesting that its primary mode of action is not a direct impairment of the electron transport chain or ATP synthesis.

Future research should aim to:

  • Elucidate the precise structural interactions between this compound and the PHB complex.

  • Investigate the potential therapeutic synergy of this compound with other anti-cancer agents, particularly those that also modulate mitochondrial function or the apoptotic threshold.

  • Explore the context-dependent role of the ISR (pro-apoptotic vs. pro-survival) in different cancer types in response to this compound treatment.

  • Conduct in-depth bioenergetic studies, including direct measurements of ATP synthesis rates, to definitively confirm that the observed effects are independent of direct impacts on oxidative phosphorylation.

This guide provides a foundational understanding of this compound's interaction with mitochondria, offering valuable data and protocols to facilitate further investigation into this promising class of anti-cancer compounds.

References

Methodological & Application

Fluorizoline: A Potent Chemical Probe for Elucidating Prohibitin Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorizoline is a synthetic diaryl trifluorothiazoline compound that has emerged as a valuable chemical tool for investigating the multifaceted roles of prohibitins (PHBs).[1] Prohibitins, comprising PHB1 and PHB2, are highly conserved scaffold proteins predominantly located in the inner mitochondrial membrane, where they form a ring-like complex.[2][3] These proteins are implicated in a wide array of cellular processes, including mitochondrial biogenesis, cell proliferation, apoptosis, and signaling.[2][4] this compound selectively binds to both PHB1 and PHB2, instigating a cascade of cellular events that make it a powerful agent for studying prohibitin-dependent pathways. These notes provide a comprehensive overview of this compound's applications, quantitative data on its effects, and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound exerts its biological effects primarily by targeting the PHB complex in the mitochondria. This interaction disrupts the normal functions of prohibitins, leading to mitochondrial stress and the activation of downstream signaling pathways. A key consequence of this compound treatment is the induction of the intrinsic (mitochondrial) apoptotic pathway. This is mediated through the upregulation of the pro-apoptotic BH3-only proteins NOXA and BIM.

Furthermore, this compound treatment triggers the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions. The activation of the ISR by this compound is primarily mediated by the eIF2α kinase HRI (Heme-Regulated Inhibitor), which is responsive to mitochondrial stress. This leads to the preferential translation of transcription factors like ATF4 and ATF3, which in turn drive the expression of pro-apoptotic genes, including NOXA. Depending on the cellular context, the activation of the ISR by this compound can have either pro-apoptotic or pro-survival roles.

Recent studies have also revealed that this compound can inhibit mitophagy, the selective autophagic removal of damaged mitochondria. This inhibition is observed in both Parkin-dependent and -independent mitophagy pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell TypeCell LineAssayParameterValueReference
Human Chronic Lymphocytic Leukemia (CLL)Primary CellsCell ViabilityEC50 (24h)8.1 ± 0.6 µM
Human Chronic Lymphocytic Leukemia (CLL)MEC-1CCK8IC50 (48h)~4 µM
Human Chronic Lymphocytic Leukemia (CLL)JVM-3CCK8IC50 (48h)~1.5 µM
Human Non-Small Cell Lung CancerA549Annexin V-Dose-dependent apoptosis
Human Cervical CancerHeLaAnnexin V-Dose-dependent apoptosis
Mouse Embryonic Fibroblasts (MEFs)Wild-TypeAnnexin V-Dose-dependent apoptosis
Table 2: Effect of this compound on Gene and Protein Expression
Cell LineTreatmentTargetMethodChangeReference
Primary CLL Cells10 µM this compound (2-24h)NOXA mRNART-MLPAUpregulation
Primary CLL Cells10 µM this compound (48h)NOXA ProteinWestern BlotUpregulation
MEFs20 µM this compound (24h)Noxa mRNART-MLPAUpregulation
MEFs20 µM this compound (24h)Bim mRNART-MLPAUpregulation
HeLa and HAP1 cells5-10 µM this compoundATF4 ProteinWestern BlotUpregulation
HeLa and HAP1 cells5-10 µM this compoundATF3 ProteinWestern BlotUpregulation

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fluorizoline_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound PHB_complex PHB1/PHB2 Complex This compound->PHB_complex Binds to Mito_Stress Mitochondrial Stress PHB_complex->Mito_Stress Disruption leads to HRI HRI Activation Mito_Stress->HRI Apoptosis Intrinsic Apoptosis Mito_Stress->Apoptosis eIF2a eIF2α Phosphorylation HRI->eIF2a NOXA_BIM NOXA/BIM Upregulation BAX_BAK BAX/BAK Activation NOXA_BIM->BAX_BAK Cyto_c Cytochrome c Release BAX_BAK->Cyto_c Cyto_c->Apoptosis ISR Integrated Stress Response (ISR) ATF4_ATF3 ATF4/ATF3 Translation ISR->ATF4_ATF3 eIF2a->ISR Gene_Expression Target Gene Expression ATF4_ATF3->Gene_Expression Gene_Expression->NOXA_BIM

Caption: this compound's mechanism of action.

Experimental_Workflow_Apoptosis cluster_Analysis Apoptosis Analysis start Seed Cells treatment Treat with this compound (e.g., 1.25-20 µM for 24-72h) start->treatment harvest Harvest Cells treatment->harvest facs Flow Cytometry (Annexin V/PI Staining) harvest->facs western Western Blot (Caspase Cleavage, PARP Cleavage) harvest->western

Caption: Workflow for apoptosis assessment.

Mitophagy_Inhibition_Workflow cluster_Methods Analysis Methods start Transfect/Transduce Cells (e.g., with Parkin, m-Keima) induce Induce Mitophagy (e.g., CCCP, Oligomycin/Antimycin A) start->induce treat Co-treat with this compound (e.g., 5-10 µM) induce->treat analyze Analyze Mitophagy treat->analyze flow Flow Cytometry (m-Keima) analyze->flow microscopy Confocal Microscopy (LC3, TOM20 Co-localization) analyze->microscopy western_mito Western Blot (Mitochondrial Protein Levels) analyze->western_mito

Caption: Workflow for mitophagy analysis.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Apoptosis by Flow Cytometry

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, or primary cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or 7-AAD, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a microcentrifuge tube.

  • Cell Staining:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within 1 hour of staining.

    • Use appropriate compensation controls for multi-color analysis.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

Materials:

  • Treated cell pellets (from Protocol 1 or a separate experiment)

  • RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X or 2X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-NOXA, anti-BIM, anti-ATF4, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-Actin or Tubulin to ensure equal protein loading.

Protocol 3: Analysis of Mitophagy Inhibition

Materials:

  • Cells expressing a mitophagy reporter (e.g., mKeima-Red-Mito-7 or HeLa cells stably expressing Parkin)

  • Mitophagy inducers (e.g., CCCP, Oligomycin/Antimycin A)

  • This compound

  • Confocal microscope or flow cytometer

Procedure (using Confocal Microscopy):

  • Cell Culture and Treatment:

    • Seed HeLa-Parkin cells on glass coverslips.

    • The next day, pre-treat the cells with a pan-caspase inhibitor (e.g., Q-VD-OPh) to prevent apoptosis.

    • Induce mitophagy by treating with CCCP (e.g., 10 µM) or a combination of Oligomycin and Antimycin A (e.g., 1 µM each) for 8-16 hours.

    • Co-treat with this compound (e.g., 10 µM) or a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20) and an autophagosome marker (e.g., LC3).

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Confocal Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the co-localization of LC3 puncta with mitochondria (TOM20 signal). A decrease in co-localization in this compound-treated cells compared to the mitophagy-induced control indicates inhibition of mitophagy.

Conclusion

This compound is a specific and potent chemical probe for studying the diverse functions of prohibitins. Its ability to induce apoptosis via the mitochondrial pathway and the Integrated Stress Response, as well as its capacity to inhibit mitophagy, makes it an invaluable tool for researchers in cancer biology, mitochondrial research, and drug development. The protocols and data presented here provide a solid foundation for utilizing this compound to further unravel the complex roles of prohibitins in cellular homeostasis and disease.

References

Fluorizoline in Hematological Malignancy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Fluorizoline, a novel pro-apoptotic compound, in the context of hematological malignancy research. It includes detailed application notes, experimental protocols for key assays, and visualizations of the compound's mechanism of action.

Introduction

This compound is a synthetic diaryl trifluorothiazoline compound that has demonstrated potent pro-apoptotic activity across a range of cancer cell lines, including those derived from hematological malignancies.[1][2] Its mechanism of action is independent of p53 status, making it a promising candidate for cancers with mutated or non-functional p53.[1] this compound selectively binds to prohibitin (PHB) 1 and 2, scaffold proteins primarily located in the inner mitochondrial membrane, to induce apoptosis.[1][3] Research has particularly highlighted its efficacy in Chronic Lymphocytic Leukemia (CLL), where it induces apoptosis in primary patient cells and shows synergistic effects with established therapies.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism:

  • Prohibitin Binding: this compound directly binds to PHB1 and PHB2, disrupting their normal function in maintaining mitochondrial integrity and cell survival signaling.

  • Induction of NOXA: A key event following this compound treatment is the upregulation of the pro-apoptotic BCL-2 family member, NOXA. NOXA, in turn, antagonizes anti-apoptotic proteins like Mcl-1, leading to the activation of the intrinsic apoptotic pathway.

  • Integrated Stress Response (ISR): this compound activates the ISR, a cellular stress response pathway. This activation is primarily mediated by the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 1), likely triggered by mitochondrial stress induced by PHB disruption. The ISR transcription factors ATF4 and ATF3 are subsequently activated, leading to the transcriptional upregulation of NOXA.

The following diagram illustrates the proposed signaling pathway of this compound-induced apoptosis:

Fluorizoline_Signaling_Pathway This compound This compound PHB Prohibitin (PHB1/2) This compound->PHB Binds to Mitochondrial_Stress Mitochondrial Stress PHB->Mitochondrial_Stress Disruption leads to HRI HRI Mitochondrial_Stress->HRI Activates eIF2a p-eIF2α HRI->eIF2a Phosphorylates ATF4_ATF3 ATF4 / ATF3 eIF2a->ATF4_ATF3 Upregulates NOXA NOXA upregulation ATF4_ATF3->NOXA Transcriptionally upregulates Mcl1 Mcl-1 NOXA->Mcl1 Inhibits Apoptosis Apoptosis NOXA->Apoptosis Promotes Mcl1->Apoptosis Inhibits CCK8_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_this compound Add this compound dilutions Seed_Cells->Add_this compound Incubate_Treatment Incubate (24-72h) Add_this compound->Incubate_Treatment Add_CCK8 Add CCK-8 solution Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate (1-4h) Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure Absorbance at 450nm Incubate_CCK8->Measure_Absorbance Analyze_Data Analyze Data (Calculate Viability, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End AnnexinV_Workflow Start Start: Treated Cells Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_PBS Wash with cold PBS (2x) Harvest_Cells->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT (dark) Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying the NOXA-Mediated Apoptosis Pathway Using Fluorizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fluorizoline, a novel prohibitin-binding compound, to investigate the NOXA-mediated intrinsic apoptosis pathway. Detailed protocols for key experiments are included to facilitate the study of its mechanism of action and potential as a therapeutic agent.

Introduction

This compound is a synthetic small molecule that selectively targets prohibitins (PHB1 and PHB2), scaffold proteins primarily located in the inner mitochondrial membrane.[1][2][3] Binding of this compound to prohibitins triggers the mitochondrial or intrinsic pathway of apoptosis.[2] A critical event in this process is the upregulation of the pro-apoptotic B-cell lymphoma 2 (BCL-2) family member, NOXA.[1] This document outlines the mechanism of this compound-induced apoptosis and provides detailed protocols to study this process.

Mechanism of Action

This compound initiates a signaling cascade that culminates in apoptotic cell death. The key steps are:

  • Prohibitin Binding : this compound directly binds to PHB1 and PHB2. This interaction is essential for its pro-apoptotic activity, as cells lacking prohibitins are resistant to this compound.

  • Integrated Stress Response (ISR) Activation : Treatment with this compound activates the ISR, a cellular stress response pathway. This leads to the induction of activating transcription factors 3 (ATF3) and 4 (ATF4).

  • NOXA Upregulation : ATF3 and ATF4 are transcription factors that bind to the promoter of the PMAIP1 gene, which encodes the NOXA protein, leading to its transcriptional upregulation.

  • Mitochondrial Apoptosis : NOXA, a BH3-only protein, primarily functions to neutralize the anti-apoptotic protein Mcl-1. This releases pro-apoptotic proteins like BAK and BAX, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cells
Cell TypeThis compound EC50/IC50 (µM)Exposure Time (hours)Reference
Chronic Lymphocytic Leukemia (CLL) cells (n=34)8.1 ± 0.6 (mean EC50)24
Chronic Lymphocytic Leukemia (CLL) cells (n=25)5.5 ± 0.6 (mean EC50)48
MEC-1 (CLL cell line)7.5 (IC50)48
JVM-3 (CLL cell line)1.5 (IC50)48
Normal B lymphocytes10.9 ± 0.8 (mean EC50)24
Normal T lymphocytes19.1 ± 2.2 (mean EC50)24
Table 2: Effect of this compound on Cell Viability

| Cell Type | Treatment | % Viable Cells (Annexin V negative) | Exposure Time (hours) | Reference | | --- | --- | --- | --- | | Chronic Lymphocytic Leukemia (CLL) cells (CD19+) | 10 µM this compound | 28.1 ± 2.6 | 24 | | | Normal T lymphocytes (CD3+) from CLL patients | 10 µM this compound | 83.8 ± 7.5 | 24 | | | Normal B lymphocytes (CD19+) from healthy donors | 10 µM this compound | 48.6 ± 6.8 | 24 | | | Normal T lymphocytes (CD3+) from healthy donors | 10 µM this compound | 82.8 ± 6.3 | 24 | |

Visualizations

Fluorizoline_NOXA_Pathway This compound This compound Prohibitins Prohibitins (PHB1/PHB2) This compound->Prohibitins binds ISR Integrated Stress Response (ISR) Prohibitins->ISR activates ATF3_ATF4 ATF3 / ATF4 ISR->ATF3_ATF4 induces NOXA_mRNA NOXA mRNA ATF3_ATF4->NOXA_mRNA upregulates transcription NOXA_Protein NOXA Protein NOXA_mRNA->NOXA_Protein translates to Mcl1 Mcl-1 NOXA_Protein->Mcl1 inhibits BAX_BAK BAX / BAK Mcl1->BAX_BAK inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

This compound-induced NOXA-mediated apoptosis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Protein Analysis cluster_data Data Analysis Cell_Seeding Seed cells Fluorizoline_Treatment Treat with this compound (dose- and time-course) Cell_Seeding->Fluorizoline_Treatment Viability_Assay Cell Viability Assay (Annexin V/PI Staining) Fluorizoline_Treatment->Viability_Assay Western_Blot Western Blot Analysis (NOXA, Mcl-1, Caspase-3) Fluorizoline_Treatment->Western_Blot IP Immunoprecipitation (NOXA-Mcl-1 interaction) Fluorizoline_Treatment->IP Flow_Cytometry Flow Cytometry Analysis Viability_Assay->Flow_Cytometry Blot_Imaging Western Blot Imaging & Densitometry Western_Blot->Blot_Imaging IP_Analysis Analysis of Co-IP IP->IP_Analysis

General experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment by Annexin V/Propidium Iodide Staining

This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.

Materials:

  • Cells of interest (e.g., CLL cells, HeLa cells)

  • Complete cell culture medium

  • This compound (synthesized as described previously or commercially available)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other conjugate) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow adherent cells to attach overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 8, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Collect data for at least 10,000 events per sample. The percentage of non-apoptotic (Annexin V-negative, PI-negative) cells represents cell viability.

Protocol 2: Western Blot Analysis of NOXA and Mcl-1 Protein Levels

This protocol details the detection of changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

  • Treated and untreated cell pellets (from Protocol 1)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-NOXA, anti-Mcl-1, anti-cleaved Caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-HSC70)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-NOXA) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with other primary antibodies (e.g., Mcl-1, β-actin).

Protocol 3: Immunoprecipitation (IP) to Detect NOXA-Mcl-1 Interaction

This protocol is designed to determine if NOXA physically interacts with Mcl-1 in cells treated with this compound.

Materials:

  • Treated and untreated cell lysates (prepared in a non-denaturing lysis buffer, e.g., Triton X-100 based buffer)

  • Primary antibody for immunoprecipitation (e.g., anti-Mcl-1)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G agarose or magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

  • Primary antibodies for Western blot detection (anti-NOXA and anti-Mcl-1)

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the anti-Mcl-1 antibody or control IgG. Incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution:

    • Elute the bound proteins from the beads by adding elution buffer.

    • Alternatively, resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins for immediate loading onto an SDS-PAGE gel.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 2, probing the membrane with anti-NOXA to detect the co-immunoprecipitated protein. The membrane should also be probed with anti-Mcl-1 to confirm the successful immunoprecipitation of the target protein.

Conclusion

This compound serves as a valuable tool for investigating the NOXA-mediated apoptosis pathway. Its specific mechanism of action, initiated by binding to prohibitins and leading to the transcriptional upregulation of NOXA, provides a clear and targetable pathway for study. The protocols and data presented here offer a solid foundation for researchers to explore the therapeutic potential of targeting prohibitins and to further elucidate the intricate regulation of apoptosis in cancer and other diseases.

References

Application Notes and Protocols for Fluorizoline-Induced Integrated Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorizoline is a synthetic small molecule that has been identified as a potent inducer of the Integrated Stress Response (ISR), a crucial cellular signaling network activated by various stress conditions.[1][2][3] These notes provide detailed protocols for utilizing this compound to activate the ISR in cultured cells, along with methods for quantifying the cellular response. This compound binds to prohibitins (PHB1 and PHB2) located in the inner mitochondrial membrane, leading to mitochondrial stress.[1][4] This triggers the activation of the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 1), a key initiator of the ISR. The subsequent signaling cascade involves the phosphorylation of eIF2α, which paradoxically leads to the preferential translation of specific mRNAs, including that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, in many cancer cell lines, apoptosis, such as the pro-apoptotic protein NOXA.

Mechanism of Action

This compound's primary mechanism of action in inducing the ISR is through the perturbation of mitochondrial function via its interaction with prohibitins. This mitochondrial stress is sensed by the kinase HRI, which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event reduces global protein synthesis but selectively enhances the translation of ATF4. ATF4 translocates to the nucleus and activates the transcription of ISR target genes, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein) and NOXA. While HRI is the primary mediator, evidence also suggests the involvement of PERK (PKR-like endoplasmic reticulum kinase), likely due to crosstalk between mitochondrial and ER stress pathways.

Data Presentation

Table 1: this compound-Induced ISR Marker Expression in HeLa and HAP1 Cells

Cell LineTreatmentTime (h)p-eIF2α (Ser51) Fold InductionATF4 Protein Fold InductionCHOP Protein Fold InductionReference
HeLa10 µM this compound0.5 - 6Time-dependent increase--
HeLa10 µM this compound4-Peak InductionSignificant Induction
HeLa10 µM this compound24-Sustained InductionSustained Induction
HAP15 µM this compound4-Peak InductionSignificant Induction
HAP15 µM this compound24-Sustained InductionSustained Induction

Table 2: Effect of ISR Inhibition on this compound-Induced Apoptosis

Cell LineTreatmentApoptosis (% of Control)ATF4 InductionCHOP InductionReference
HeLa10 µM this compoundIncreased--
HeLa10 µM this compound + 15 µM ISRIB (1h pre-treatment)Significantly ReducedSignificantly InhibitedSignificantly Inhibited
HAP15 µM this compoundIncreased--
HAP15 µM this compound + 15 µM ISRIB (1h pre-treatment)Significantly ReducedSignificantly InhibitedSignificantly Inhibited

Table 3: Effective Concentrations of this compound in Various Cell Lines

Cell LineAssayEC50 / Effective ConcentrationTreatment Duration (h)Reference
Chronic Lymphocytic Leukemia (CLL) cellsCell ViabilityEC50: 2.5 - 20 µM (mean 8.1 µM)24
MEC-1 (CLL cell line)Cell ViabilityIC50: 7.5 µM24
JVM-3 (CLL cell line)Cell ViabilityIC50: 1.5 µM24
HeLaISR Induction / Apoptosis10 µM4 - 24
HAP1ISR Induction / Apoptosis5 µM4 - 24
HEK293TISR Induction15 µM24
U2OSISR Induction20 µM24

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • HeLa or HAP1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) for HeLa cells

  • Iscove's Modified Dulbecco's Medium (IMDM) for HAP1 cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture HAP1 cells in IMDM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days, ensuring HAP1 cells do not exceed 75% confluency.

  • For experiments, seed cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 10 µM for HeLa, 5 µM for HAP1).

  • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

Western Blot Analysis of ISR Markers

Materials:

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α Ser51, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:20,000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Viability Assessment by Flow Cytometry

Materials:

  • Annexin V-APC/7-AAD Apoptosis Detection Kit (or similar using PI)

  • Binding Buffer

  • Flow cytometer (e.g., FACSCanto™ II)

Protocol:

  • Collect both adherent and floating cells after this compound treatment.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-APC and 7-AAD (or Propidium Iodide) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate on the cell population and quantify the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

Inhibition of the ISR with ISRIB

Materials:

  • ISRIB (Integrated Stress Response Inhibitor) stock solution (in DMSO)

  • This compound

Protocol:

  • Seed and culture cells as described in Protocol 1.

  • Pre-treat the cells with 15 µM ISRIB for 1 hour before adding this compound.

  • Add this compound at the desired concentration to the ISRIB-containing medium.

  • Incubate for the desired time points.

  • Proceed with downstream analysis such as Western Blotting (Protocol 2) or Cell Viability Assay (Protocol 3) to assess the effect of ISR inhibition on this compound's activity.

Mandatory Visualization

cluster_mito Mitochondrion This compound This compound Prohibitins Prohibitins (PHB1/PHB2) in Inner Mitochondrial Membrane This compound->Prohibitins Binds to MitoStress Mitochondrial Stress Prohibitins->MitoStress Disruption leads to HRI HRI Activation MitoStress->HRI ER_Stress ER Stress MitoStress->ER_Stress Induces eIF2a eIF2α HRI->eIF2a Phosphorylates peIF2a p-eIF2α (Ser51) eIF2a->peIF2a GlobalTranslation Global Protein Synthesis Inhibition peIF2a->GlobalTranslation Leads to ATF4_trans ATF4 mRNA Translation peIF2a->ATF4_trans Preferentially allows ATF4 ATF4 Protein ATF4_trans->ATF4 Nucleus Nuclear Translocation ATF4->Nucleus ISR_Genes ISR Target Gene Transcription Nucleus->ISR_Genes Activates CHOP CHOP ISR_Genes->CHOP NOXA NOXA ISR_Genes->NOXA Apoptosis Apoptosis CHOP->Apoptosis NOXA->Apoptosis PERK PERK Activation ER_Stress->PERK PERK->eIF2a Phosphorylates

Caption: this compound-induced ISR signaling pathway.

Start Start: Seed Cells (HeLa/HAP1) Culture Culture Overnight (37°C, 5% CO2) Start->Culture Pretreat Optional: Pre-treat with ISRIB (15 µM, 1h) Culture->Pretreat Treat Treat with this compound (e.g., 5-10 µM) Culture->Treat No Pre-treatment Pretreat->Treat Incubate Incubate for Desired Time (e.g., 4-24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot (p-eIF2α, ATF4, CHOP) Analysis->WB Flow Flow Cytometry (Annexin V / 7-AAD) Analysis->Flow qPCR RT-qPCR (ATF4, CHOP, NOXA mRNA) Analysis->qPCR

Caption: Experimental workflow for studying this compound-induced ISR.

References

Application Notes and Protocols: Utilizing Fluorizoline to Inhibit Mitophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorizoline is a novel synthetic small molecule that has demonstrated potent pro-apoptotic and mitophagy-inhibiting activities in various cancer cell lines.[1][2][3] It functions by selectively binding to prohibitins (PHB1 and PHB2), proteins primarily located in the inner mitochondrial membrane that play a crucial role in mitochondrial homeostasis and signaling.[4][5] By targeting prohibitins, this compound disrupts the selective degradation of damaged mitochondria, a process known as mitophagy, which can be a survival mechanism for cancer cells. These application notes provide detailed protocols for the use of this compound to inhibit mitophagy in cancer cells, offering a valuable tool for cancer research and drug development.

Mechanism of Action

This compound inhibits mitophagy by binding to prohibitins, which are essential for the stabilization of PINK1, a key initiator of mitophagy. In response to mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, initiating a signaling cascade that leads to the engulfment of the damaged mitochondrion by an autophagosome. This compound's interaction with prohibitins prevents the stabilization of PINK1, thereby blocking the initiation of both Parkin-dependent and Parkin-independent mitophagy.

Signaling Pathway of this compound-Mediated Mitophagy Inhibition

Mitophagy_Inhibition_by_this compound cluster_0 Mitochondrial Damage cluster_1 Normal Mitophagy Pathway cluster_2 This compound Intervention Mito_Damage Mitochondrial Depolarization PHB2 PHB2 Mito_Damage->PHB2 induces PARL PARL PHB2->PARL binds & inhibits Fluorizoline_PHB2 This compound-PHB2 Complex PGAM5 PGAM5 PARL->PGAM5 no longer degrades PINK1_stab PINK1 Stabilization PGAM5->PINK1_stab stabilizes Mitophagy Mitophagy PINK1_stab->Mitophagy initiates This compound This compound This compound->PHB2 binds to PINK1_destab PINK1 Destabilization Fluorizoline_PHB2->PINK1_destab prevents stabilization Mitophagy_Inhibition Mitophagy Inhibition PINK1_destab->Mitophagy_Inhibition

Caption: this compound binds to PHB2, preventing PINK1 stabilization and inhibiting mitophagy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitophagy and cell viability in different cancer cell lines.

Table 1: Inhibition of Mitophagy in HeLa Cells Overexpressing Parkin

TreatmentMitophagy InductionThis compound (µM)% Mitophagy Positive Cells (m-Keima)Reference
Control (CT)--Baseline
CCCP (10 µM, 16h)Yes0Increased
CCCP (10 µM, 16h)Yes5Significantly Decreased
CCCP (10 µM, 16h)Yes10Significantly Decreased
Oligomycin/Antimycin A (OA) (1 µM, 16h)Yes0Increased
Oligomycin/Antimycin A (OA) (1 µM, 16h)Yes5Significantly Decreased
Oligomycin/Antimycin A (OA) (1 µM, 16h)Yes10Significantly Decreased

Table 2: Inhibition of Parkin-Independent Mitophagy in A549 Cells

TreatmentMitophagy InductionThis compound (µM)% Mitophagy Positive Cells (m-Keima)Reference
Control (CT)--Baseline
CCCP (10 µM, 24h)Yes0Increased
CCCP (10 µM, 24h)Yes5Significantly Decreased
CCCP (10 µM, 24h)Yes10Significantly Decreased
OA (1 µM, 24h)Yes0Increased
OA (1 µM, 24h)Yes5Significantly Decreased
OA (1 µM, 24h)Yes10Significantly Decreased

Table 3: Effect of this compound on Cancer Cell Viability

Cell LineThis compound (µM)Treatment Duration (h)% Non-apoptotic Cells (Annexin V-negative)Reference
A549524No significant change
A5491024Slightly Decreased

Experimental Protocols

Here are detailed protocols for inducing and assessing mitophagy inhibition by this compound in cancer cells.

Protocol 1: Induction of Mitophagy and Treatment with this compound

This protocol describes the general procedure for inducing mitophagy and treating cells with this compound.

Protocol_1 P1_Step1 1. Seed cancer cells (e.g., HeLa-Parkin, A549) in appropriate culture vessels. P1_Step2 2. Allow cells to adhere and grow to 70-80% confluency. P1_Step1->P1_Step2 P1_Step3 3. Pre-treat cells with this compound (e.g., 5 or 10 µM) for a specified time (e.g., 1 hour) prior to mitophagy induction. P1_Step2->P1_Step3 P1_Step4 4. Induce mitophagy using: - CCCP (10 µM) - Oligomycin (1 µM) + Antimycin A (1 µM) (OA) P1_Step3->P1_Step4 P1_Step5 5. Co-incubate with this compound and mitophagy inducer for the desired duration (e.g., 8, 16, or 24 hours). P1_Step4->P1_Step5 P1_Step6 6. Proceed to downstream analysis (Immunofluorescence, Flow Cytometry, Western Blot). P1_Step5->P1_Step6

Caption: Workflow for inducing mitophagy and treating with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa cells overexpressing Parkin, A549 cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone)

  • Oligomycin A

  • Antimycin A

  • Q-VD-OPh (pan-caspase inhibitor, optional, 20 µM)

  • Bafilomycin A1 (optional, 40 nM)

Procedure:

  • Seed cells in appropriate culture plates or dishes and allow them to attach and grow to the desired confluency.

  • Prepare working solutions of this compound, CCCP, and Oligomycin/Antimycin A in pre-warmed culture medium.

  • Aspirate the old medium from the cells and add the medium containing the appropriate concentrations of this compound and/or mitophagy inducers.

  • Incubate the cells for the indicated time (e.g., 16-24 hours).

  • For experiments involving the assessment of autophagic flux, bafilomycin A1 can be added for the last 2-4 hours of incubation to inhibit lysosomal degradation.

  • To control for apoptosis-induced effects, a pan-caspase inhibitor like Q-VD-OPh can be co-incubated with the treatments.

Protocol 2: Assessment of Mitophagy by Immunofluorescence

This protocol details the visualization of mitophagosome formation by observing the colocalization of a mitochondrial marker (TOM20) and an autophagosome marker (LC3).

Protocol_2 P2_Step1 1. Grow and treat cells on coverslips as per Protocol 1. P2_Step2 2. Fix cells with 4% paraformaldehyde. P2_Step1->P2_Step2 P2_Step3 3. Permeabilize cells with 0.1% Triton X-100. P2_Step2->P2_Step3 P2_Step4 4. Block with 5% BSA in PBS. P2_Step3->P2_Step4 P2_Step5 5. Incubate with primary antibodies: - Rabbit anti-TOM20 - Mouse anti-LC3 P2_Step4->P2_Step5 P2_Step6 6. Incubate with fluorescently-labeled secondary antibodies. P2_Step5->P2_Step6 P2_Step7 7. Mount coverslips with DAPI-containing medium. P2_Step6->P2_Step7 P2_Step8 8. Acquire images using a confocal microscope and analyze colocalization. P2_Step7->P2_Step8

Caption: Workflow for assessing mitophagy by immunofluorescence.

Materials:

  • Cells grown on coverslips and treated as described in Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-TOM20 (mitochondrial marker), anti-LC3 (autophagosome marker)

  • Fluorescently-labeled secondary antibodies

  • DAPI-containing mounting medium

Procedure:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Visualize and capture images using a confocal microscope. Analyze the colocalization of TOM20 and LC3 signals. A decrease in colocalization in this compound-treated cells compared to the mitophagy-induced control indicates inhibition of mitophagy.

Protocol 3: Quantitative Analysis of Mitophagy using m-Keima by Flow Cytometry

This protocol describes a quantitative method to measure mitophagy using the pH-sensitive fluorescent protein m-Keima.

Protocol_3 P3_Step1 1. Transfect cells with a plasmid encoding mitochondrially-targeted m-Keima (mt-mKeima). P3_Step2 2. Treat cells as described in Protocol 1. P3_Step1->P3_Step2 P3_Step3 3. Harvest cells by trypsinization. P3_Step2->P3_Step3 P3_Step4 4. Resuspend cells in FACS buffer. P3_Step3->P3_Step4 P3_Step5 5. Analyze cells by flow cytometry using dual-excitation ratiometric measurement (405 nm and 561 nm lasers). P3_Step4->P3_Step5 P3_Step6 6. Quantify the percentage of cells with high 405/561 nm emission ratio, indicating delivery of mitochondria to lysosomes. P3_Step5->P3_Step6

Caption: Workflow for quantitative mitophagy analysis using m-Keima.

Materials:

  • Cells stably or transiently expressing mitochondrially-targeted Keima (mt-mKeima)

  • Treatment reagents as in Protocol 1

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with 405 nm and 561 nm lasers

Procedure:

  • Culture cells expressing mt-mKeima and treat them as described in Protocol 1.

  • After treatment, harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells on a flow cytometer. Excite m-Keima at 405 nm (lysosomal) and 561 nm (mitochondrial).

  • The ratio of emission at ~620 nm from the two excitation wavelengths is used to determine the extent of mitophagy. An increase in the 405/561 nm ratio indicates the delivery of mitochondria to the acidic lysosomal environment.

  • Quantify the percentage of cells in the high-ratio gate to determine the level of mitophagy. A decrease in this percentage in this compound-treated cells indicates mitophagy inhibition.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mitophagy in cancer biology. Its ability to inhibit this crucial cellular process provides a means to investigate the consequences of mitochondrial quality control disruption in cancer cells and to explore potential therapeutic strategies that exploit this vulnerability. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of mitophagy and cancer.

References

Fluorizoline: Application Notes and Protocols for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

A Potential Therapeutic Agent Targeting Prohibitins

For Research Use Only

Introduction

Fluorizoline is a synthetic, small-molecule diaryl trifluorothiazoline compound that has emerged as a promising agent in oncology research.[1][2] It exerts its primary anti-cancer effects by directly binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), highly conserved scaffold proteins predominantly located in the inner mitochondrial membrane.[1][3][4] This interaction disrupts the pro-survival functions of prohibitins, leading to the induction of apoptosis in a wide range of cancer cells, including those from hematologic malignancies like chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma, as well as various solid tumor cell lines. Notably, this compound's cytotoxic effects appear to be independent of the p53 tumor suppressor status, suggesting a broad therapeutic potential.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in oncology.

Mechanism of Action

This compound's binding to PHB1 and PHB2 initiates a cascade of cellular events culminating in apoptosis, primarily through the intrinsic or mitochondrial pathway. The key mechanisms of action are:

  • Induction of Pro-Apoptotic BCL-2 Family Proteins: this compound treatment leads to the upregulation of the BH3-only proteins NOXA and BIM. NOXA, in particular, is consistently and significantly upregulated in leukemia cells following this compound exposure. This upregulation is crucial for the subsequent activation of the mitochondrial apoptotic pathway.

  • BAX/BAK-Dependent Apoptosis: The pro-apoptotic signaling initiated by this compound is dependent on the presence of BAX and BAK, two essential effector proteins in the mitochondrial apoptotic pathway.

  • Activation of the Integrated Stress Response (ISR): this compound activates the ISR, a cellular stress response pathway. This is primarily mediated through the eIF2α kinase HRI (Heme-Regulated Inhibitor), likely as a consequence of mitochondrial stress induced by the disruption of prohibitin function. The activation of the ISR leads to the increased expression of transcription factors ATF4 and ATF3, which in turn contribute to the transcriptional upregulation of NOXA. Depending on the cellular context, the ISR can have either pro-apoptotic or pro-survival roles.

  • Induction of p21Waf1/Cip1: In some cancer cell lines, such as MCF7 breast cancer cells, this compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and inhibition of proliferation.

  • Inhibition of Mitophagy: this compound can block the process of mitophagy, the selective degradation of mitochondria by autophagy. This inhibition of mitochondrial clearance may contribute to its anti-cancer effects.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell types.

Table 1: Cytotoxicity of this compound in Chronic Lymphocytic Leukemia (CLL) Cells

Cell TypeParameter24h48h72hReference
Primary Human CLL CellsIC509 µM4 µM4 µM
MEC-1 Cell LineIC507.5 µM--
JVM-3 Cell LineIC501.5 µM--
Primary Human CLL Cells (n=34)EC50 (Mean ± SEM)8.1 ± 0.6 µM--
Primary Human CLL Cells (n=34)Viability at 10 µM28.1 ± 2.6%--

Table 2: Synergistic Effects of this compound in Combination with Other Anti-Cancer Agents in CLL Cells

CombinationEffectReference
This compound + IbrutinibSynergistic
This compound + AICARSynergistic
This compound + VenetoclaxSynergistic

A combination index (CI) of below 1 indicates a synergistic effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Fluorizoline_Apoptosis_Pathway This compound This compound PHB Prohibitins (PHB1/PHB2) in Inner Mitochondrial Membrane This compound->PHB Binds to Mito_Stress Mitochondrial Stress PHB->Mito_Stress Disruption leads to HRI HRI activation Mito_Stress->HRI ISR Integrated Stress Response (ISR) eIF2a eIF2α phosphorylation HRI->eIF2a ATF4_ATF3 ATF4 / ATF3 Upregulation eIF2a->ATF4_ATF3 NOXA_BIM_mRNA NOXA / BIM mRNA Upregulation ATF4_ATF3->NOXA_BIM_mRNA NOXA_BIM_Protein NOXA / BIM Protein Upregulation NOXA_BIM_mRNA->NOXA_BIM_Protein BAX_BAK BAX / BAK Activation NOXA_BIM_Protein->BAX_BAK Mcl1 Mcl-1 NOXA_BIM_Protein->Mcl1 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow_Cell_Viability start Start: Cancer Cell Culture treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for desired time points (e.g., 24h, 48h, 72h) treat->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V and Propidium Iodide (PI) harvest->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify apoptotic (Annexin V+) and necrotic (PI+) cells flow->analyze end End: Determine EC50/IC50 analyze->end

Caption: General workflow for assessing cell viability.

Experimental Protocols

Protocol 1: Assessment of Cell Viability by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., MEC-1, JVM-3) or primary cells

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer (provided with the kit)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. For suspension cells, a typical density is 1 x 106 cells/mL.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1.25 µM to 20 µM). Include a DMSO-treated vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting:

    • For suspension cells: Transfer the cells and medium to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.

    • For adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer to a flow cytometry tube. Centrifuge as above.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Gate on the cell population of interest and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Protocol 2: Western Blot Analysis of Pro-Apoptotic Proteins

This protocol is for detecting changes in the expression of key proteins involved in this compound-induced apoptosis.

Materials:

  • Treated and untreated cell pellets

  • Laemmli sample buffer or other suitable lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NOXA, anti-BIM, anti-cleaved caspase-3, anti-PARP, anti-Mcl-1, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse 2-5 x 106 cells with Laemmli sample buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add loading dye. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine the change in protein expression.

In Vivo Studies and Bioavailability

While this compound demonstrates potent pro-apoptotic activity in ex vivo and in vitro models, in vivo efficacy may be limited. A study using a murine model of aggressive CLL found that this compound failed to control leukemia development. This is potentially due to poor bioavailability, as its lipophilic structure may lead to rapid sequestration in fatty tissues and reduced plasma concentrations. Further studies on the pharmacokinetics and formulation of this compound are necessary to improve its in vivo efficacy.

Synthesis

The synthesis of this compound has been previously described. Researchers should refer to the primary literature for the detailed chemical synthesis protocol.

Conclusion

This compound is a valuable research tool for investigating the roles of prohibitins in cancer cell survival and apoptosis. Its distinct mechanism of action, involving the induction of NOXA and the activation of the ISR, makes it a compelling candidate for further preclinical investigation. While challenges related to its in vivo bioavailability need to be addressed, its potent in vitro and ex vivo activity, particularly in hematologic malignancies, and its synergistic potential with other anti-cancer agents, underscore its promise as a potential therapeutic agent in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorizoline Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluorizoline for apoptosis induction in experimental settings. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic, first-in-class small molecule that induces apoptosis by selectively binding to prohibitin 1 and 2 (PHB1 and PHB2).[1][2] These proteins are primarily located in the inner mitochondrial membrane and are involved in various cellular processes, including cell survival and apoptosis.[1][3] The binding of this compound to prohibitins leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[2] This is primarily mediated by the upregulation of the pro-apoptotic BH3-only proteins of the BCL-2 family, most notably NOXA and, in some cellular contexts, BIM. The increased levels of these proteins lead to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptotic cell death. Notably, this compound-induced apoptosis is independent of p53 status.

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound for inducing apoptosis is cell-type dependent but generally falls within the low micromolar range. For instance, in chronic lymphocytic leukemia (CLL) cells, the half-maximal effective concentration (EC50) values typically range from 2.5 to 20 μM after 24 hours of treatment. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell line and the experimental endpoint. Significant apoptosis is often observed within 24 hours of treatment. Time-course experiments are recommended to determine the ideal duration for your specific model. Upregulation of NOXA protein levels can be detected as early as 8 hours post-treatment, preceding caspase activation.

Q4: Is this compound selective for cancer cells?

A4: this compound has shown preferential activity against malignant cells compared to their normal counterparts. For example, in studies with CLL patient samples, this compound was more cytotoxic to the malignant B lymphocytes (CD19+) than to normal T lymphocytes (CD3+). However, it is important to note that at higher concentrations, some effects on non-malignant cells can be observed.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, studies have shown that this compound can act synergistically with other anti-cancer agents. For example, in CLL cells, this compound has been shown to have synergistic effects in inducing apoptosis when combined with ibrutinib, 5-aminoimidazole-4-carboxamide riboside (AICAR), or venetoclax.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no apoptosis observed Suboptimal this compound concentration: The concentration may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 40 µM) to determine the EC50 value for your cell line.
Incorrect incubation time: The incubation period may be too short.Conduct a time-course experiment (e.g., 8, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction.
Cell line resistance: Some cell lines may be inherently resistant to this compound.Consider the expression levels of prohibitins and BCL-2 family proteins in your cell line. Cells with depleted prohibitins are highly resistant to this compound.
Reagent instability: this compound may have degraded.Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
High background apoptosis in control Unhealthy cells: Cells may be stressed due to improper culture conditions (e.g., over-confluency, nutrient depletion, contamination).Maintain optimal cell culture conditions. Ensure cells are in the logarithmic growth phase before starting the experiment.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control in your experimental setup.
Inconsistent results between experiments Variability in cell passage number: Cell characteristics can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.
Inaccurate cell seeding density: Variations in the initial number of cells can affect the outcome.Use a precise method for cell counting and seeding to ensure consistency across wells and experiments.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell TypeConcentration RangeIncubation TimeKey FindingsReference
Chronic Lymphocytic Leukemia (CLL) - Primary Patient Samples 1.25 - 20 µM24 hoursEC50 values ranged from 2.5 to 20 µM.
Chronic Lymphocytic Leukemia (CLL) - MEC-1 Cell Line 1 - 40 µM24 - 72 hoursIC50 of approximately 7.5 µM at 48h.
Chronic Lymphocytic Leukemia (CLL) - JVM-3 Cell Line 1 - 40 µM24 - 72 hoursIC50 of approximately 1.5 µM at 48h.
Multiple Myeloma - Primary Patient Samples & Cell Lines Low micromolar rangeNot specifiedInduced apoptosis in all primary samples and cell lines tested.
HeLa Cells 5 - 10 µM24 hoursInduced apoptosis in a BAX/BAK-dependent manner.
A549 Lung Carcinoma Cells 5 - 10 µM24 hoursInhibited mitophagy.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a commercially available assay kit (e.g., CCK8, MTT, or a fluorescence-based assay like CytoTox-Fluor™).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., CCK8, MTT, or CytoTox-Fluor™)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's growth rate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Include a vehicle-only control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability assay kit. This typically involves adding the reagent to each well and incubating for a specific period.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the EC50/IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol outlines the measurement of executioner caspase activity, a hallmark of apoptosis, using a fluorometric assay.

Materials:

  • Cells treated with this compound and control cells

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cells by treating them with the desired concentration of this compound for the optimal time. Include a negative control (untreated or vehicle-treated cells).

    • Harvest the cells (for adherent cells, scrape or trypsinize) and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (cell lysate) for the assay.

  • Caspase Activity Measurement:

    • Prepare a reaction mix containing reaction buffer and the caspase-3/7 substrate according to the assay kit's instructions.

    • Add a specific volume of cell lysate to each well of a 96-well black microplate.

    • Initiate the reaction by adding the reaction mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the this compound-treated samples to the control samples to determine the fold-increase in caspase-3/7 activity.

Visualizations

Fluorizoline_Signaling_Pathway cluster_mito Mitochondrial Events This compound This compound PHB Prohibitin Complex (PHB1/PHB2) This compound->PHB Binds to NOXA_BIM NOXA / BIM (Upregulation) PHB->NOXA_BIM Leads to Mitochondrion Mitochondrion BAX_BAK BAX / BAK (Activation) NOXA_BIM->BAX_BAK MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Caption: General workflow for assessing this compound cytotoxicity.

References

Interpreting unexpected results in Fluorizoline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Fluorizoline experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a synthetic, pro-apoptotic compound that selectively binds to prohibitins (PHB1 and PHB2), which are scaffold proteins primarily located in the inner mitochondrial membrane.[1][2][3] This binding event disrupts normal mitochondrial function, leading to mitochondrial stress. The primary consequence of this stress is the activation of the Integrated Stress Response (ISR) signaling pathway, predominantly through the eIF2α kinase HRI.[1] Activation of the ISR leads to the upregulation of the transcription factor ATF4, which in turn induces the expression of pro-apoptotic proteins such as NOXA and BIM.[1] This culminates in the activation of the intrinsic (mitochondrial) apoptotic pathway in a BAX/BAK-dependent manner.

Q2: Is the pro-apoptotic effect of this compound dependent on p53?

No, this compound has been shown to exert its antitumor action in a p53-independent manner. It can induce apoptosis in a wide range of cancer cell lines with different p53 statuses.

Q3: Does this compound induce the production of Reactive Oxygen Species (ROS)?

Yes, treatment with this compound has been observed to increase the production of ROS. However, studies have demonstrated that this ROS generation is independent of both prohibitins and the induction of apoptosis, suggesting it is not the primary mechanism of action.

Troubleshooting Guide for Unexpected Results

This section addresses common unexpected outcomes during this compound experiments and provides potential explanations and next steps.

Issue 1: Variable cellular responses to this compound (e.g., apoptosis vs. survival).

Unexpected Result: You observe that this compound induces apoptosis in some of your cell lines (e.g., HeLa, HAP1), but in others (e.g., HEK293T, U2OS), it appears to have a protective or pro-survival effect.

Potential Explanation: The cellular response to this compound-induced ISR activation is highly context-dependent. While the core mechanism involves PHB binding and ISR activation, the downstream consequences can diverge based on the specific cellular background and existing signaling network. In some cells, the ISR robustly triggers a pro-apoptotic program, while in others, it may activate compensatory pro-survival pathways.

Troubleshooting Steps:

  • Characterize the ISR Pathway: In both sensitive and resistant cell lines, perform a time-course experiment and analyze key markers of the ISR pathway by Western blot (e.g., phosphorylation of eIF2α, and protein levels of ATF4, ATF3, and CHOP). This will confirm if the ISR is activated in both scenarios.

  • Assess Apoptosis Markers: Quantify apoptosis using methods like Annexin V/PI staining and flow cytometry. Also, analyze the expression of key BCL-2 family proteins (NOXA, BIM, BCL-XL) at both the mRNA and protein level to understand the balance between pro- and anti-apoptotic signals.

  • Investigate Pro-Survival Signaling: In cell lines exhibiting a pro-survival response, investigate the activation of parallel survival pathways (e.g., Akt, ERK) that might be triggered as a compensatory mechanism.

Issue 2: Lack of correlation between Endoplasmic Reticulum (ER) Stress and Apoptosis.

Unexpected Result: You observe markers of ER stress (e.g., PERK phosphorylation, XBP1 splicing) upon this compound treatment, but inhibition of the ER stress response does not prevent this compound-induced apoptosis.

Potential Explanation: While this compound treatment can lead to the activation of the ER stress sensor PERK, this is not the primary trigger for the pro-apoptotic ISR activation. The main pathway initiated by this compound originates from mitochondrial stress and proceeds through the HRI kinase. The ER stress observed may be a secondary effect, possibly due to interplay between the mitochondria and the ER at mitochondria-associated membranes (MAMs).

Troubleshooting Steps:

  • Inhibit Different eIF2α Kinases: To confirm the primary ISR activating kinase, use specific inhibitors or siRNA-mediated knockdown for each of the four eIF2α kinases (PERK, HRI, GCN2, PKR). Assess the impact of inhibiting each kinase on this compound-induced ATF4 expression and apoptosis.

  • Directly Induce ER Stress: Use a known ER stress inducer, such as thapsigargin, as a positive control to compare the downstream signaling events with those triggered by this compound.

Issue 3: Discrepancy between in vitro and in vivo efficacy.

Unexpected Result: this compound shows potent pro-apoptotic activity in your ex vivo or in vitro cancer cell models, but fails to demonstrate significant anti-tumor efficacy in a corresponding animal model.

Potential Explanation: This discrepancy is a known challenge with this compound. The lack of in vivo efficacy is not necessarily due to a different mechanism of action in a complex biological system, but is more likely attributable to poor bioavailability or rapid systemic clearance of the compound.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to determine the concentration and stability of this compound in the plasma and target tissues of the animal model over time.

  • Formulation and Delivery: Experiment with different drug delivery formulations or routes of administration to potentially improve the bioavailability and exposure of the compound in vivo.

Data Presentation

Table 1: Cell Viability in Response to this compound in Different Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (hours)ResultReference
HeLa1024Increased Apoptosis
HAP1524Increased Apoptosis
HEK293TNot specifiedNot specifiedProtective Role
U2OSNot specifiedNot specifiedProtective Role
Chronic Lymphocytic Leukemia (CLL) cells1.25 - 2024Dose-dependent decrease in viability
Normal B Lymphocytes1024Less sensitive than CLL cells
Normal T Lymphocytes1024Less sensitive than CLL cells

Table 2: EC50 Values of this compound in Chronic Lymphocytic Leukemia (CLL) Cells

Cell PopulationMean EC50 (µM)Treatment Duration (hours)Reference
CLL Cells (n=34)8.1 ± 0.624
Normal B Cells10.9 ± 0.824
Normal T Cells19.1 ± 2.224

Experimental Protocols

Western Blot Analysis for ISR Activation

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HAP1) at an appropriate density. The following day, treat the cells with the desired concentration of this compound (e.g., 5-10 µM) or a vehicle control (e.g., DMSO) for the specified time points (e.g., 4, 8, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, ATF4, and β-Actin (as a loading control) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay using Flow Cytometry

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-APC and a viability dye (e.g., 7-AAD).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of non-apoptotic cells (Annexin V-negative) is determined.

Visualizations

Fluorizoline_Signaling_Pathway cluster_ISR Integrated Stress Response (ISR) This compound This compound PHB Prohibitins (PHB1/2) (Inner Mitochondrial Membrane) This compound->PHB Mito_Stress Mitochondrial Stress PHB->Mito_Stress binding disrupts function HRI HRI Mito_Stress->HRI activates ER_Stress ER Stress Mito_Stress->ER_Stress secondary effect? eIF2a eIF2α HRI->eIF2a p_eIF2a p-eIF2α ATF4 ATF4 Upregulation p_eIF2a->ATF4 leads to NOXA_BIM NOXA / BIM Upregulation ATF4->NOXA_BIM induces BAX_BAK BAX / BAK Activation NOXA_BIM->BAX_BAK promotes Apoptosis Apoptosis BAX_BAK->Apoptosis triggers PERK PERK ER_Stress->PERK

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start: Unexpected Result Observed q1 Is the response cell-type dependent? start->q1 a1_yes Characterize ISR & Apoptosis Markers in different cell lines q1->a1_yes Yes q2 Is ER stress observed without apoptosis correlation? q1->q2 No a1_yes->q2 a2_yes Inhibit individual eIF2α kinases to identify the primary driver q2->a2_yes Yes q3 Is there a discrepancy between in vitro and in vivo results? q2->q3 No a2_yes->q3 a3_yes Investigate Pharmacokinetics and Bioavailability q3->a3_yes Yes end Refined Hypothesis q3->end No a3_yes->end

Caption: Logical troubleshooting workflow for this compound experiments.

References

Troubleshooting Fluorizoline's efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fluorizoline in cancer cell line studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic, fluorinated thiazoline compound that induces apoptosis in a range of cancer cell lines.[1][2] It functions by selectively binding to Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), which are scaffold proteins primarily located in the inner mitochondrial membrane.[1][2][3] This binding event disrupts the normal functions of prohibitins, leading to mitochondrial stress and the activation of the Integrated Stress Response (ISR). The ISR activation, mainly mediated by the eIF2α kinase HRI, leads to the upregulation of transcription factors ATF3 and ATF4. These transcription factors then drive the expression of the pro-apoptotic BH3-only protein NOXA, which ultimately triggers the intrinsic pathway of apoptosis. This mechanism is largely independent of p53 status.

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated pro-apoptotic activity in a variety of cancer cell lines, including those of hematopoietic origin and solid tumors. Notably, it has been effective in primary cells from patients with Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia, Mantle Cell Lymphoma, and Adult T-cell Leukemia/Lymphoma. It has also been studied in cell lines such as HeLa (cervical cancer), HAP1 (near-haploid), A549 (lung cancer), MEC-1, and JVM-3 (CLL cell lines).

Q3: What is the expected cellular response after this compound treatment?

A3: The primary response to this compound treatment is the induction of apoptosis. This is typically preceded by an increase in the protein levels of NOXA. Depending on the cellular context, you may also observe cleavage of caspases-3 and -8, and PARP. Additionally, signs of ISR activation, such as the phosphorylation of eIF2α and increased expression of ATF4, are expected. In some cell lines, this compound has also been shown to inhibit mitophagy.

Troubleshooting Guide

Issue 1: Reduced or No Apoptotic Effect Observed

Q: I am not observing the expected levels of apoptosis in my cancer cell line after this compound treatment. What could be the reason?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Specificity: The pro-apoptotic versus pro-survival role of the Integrated Stress Response (ISR) can be cell-context dependent. In some cell lines, such as HEK293T and U2OS, ISR activation has been reported to have a protective role, which could counteract the apoptotic signals. It is crucial to establish a dose-response curve for your specific cell line.

  • Prohibitin Expression Levels: Since this compound directly targets PHB1 and PHB2, their expression is necessary for its apoptotic activity. Verify the expression levels of PHB1 and PHB2 in your cell line via Western blot. Low or absent expression could confer resistance.

  • Drug Integrity and Storage: Ensure the this compound compound has been stored correctly, typically dissolved in a suitable solvent like DMSO and kept at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Experimental Conditions: Factors such as cell confluency, serum concentration in the media, and treatment duration can influence the outcome. Refer to the detailed experimental protocols below for standardized conditions.

Issue 2: Inconsistent IC50 Values

Q: My calculated IC50 values for this compound are different from published data or vary between experiments. How can I improve consistency?

A: Variability in IC50 values is a common issue. To improve consistency:

  • Standardize Seeding Density: Ensure that the same number of cells are seeded for each experiment. Cell density can significantly affect drug metabolism and cell proliferation rates.

  • Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used for your highest this compound dose to account for any solvent-induced toxicity or effects.

  • Assay Incubation Time: The duration of the cell viability assay (e.g., MTT, CellTiter-Glo) and the drug treatment time should be kept consistent. For this compound, IC50 values can decrease with longer incubation times (e.g., 48h vs. 24h).

  • Use a Stable Cell Line: Ensure you are using a cell line with a consistent passage number. Genetic drift can occur in cell lines over time, leading to changes in drug sensitivity.

Issue 3: Unexpected In Vivo Results

Q: this compound works well in my in vitro experiments, but I am not seeing efficacy in my animal models. Why might this be?

A: This discrepancy has been documented. While this compound induces apoptosis effectively ex vivo in CLL cells, it failed to control leukemia development in a murine model. The likely reasons for this are poor bioavailability or rapid systemic clearance of the compound in vivo. Efforts to improve the pharmacokinetic properties of the compound may be necessary for in vivo applications.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various Chronic Lymphocytic Leukemia (CLL) cells.

Cell TypeIncubation TimeIC50 (µM)Reference
Primary Human CLL Cells24 hours9 µM
Primary Human CLL Cells48 hours4 µM
Primary Human CLL Cells72 hours4 µM
MEC-1 Cell LineNot Specified7.5 µM
JVM-3 Cell LineNot Specified1.5 µM

Key Experimental Protocols

Protocol 1: Assessment of Apoptosis by Flow Cytometry (Annexin V/7-AAD Staining)
  • Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting: Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / 7-AAD-: Live cells

      • Annexin V+ / 7-AAD-: Early apoptotic cells

      • Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

Protocol 2: Western Blot for Prohibitin, ATF4, and NOXA Expression
  • Cell Lysis: After treatment with this compound for the desired time (e.g., 4-24 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHB1, PHB2, ATF4, NOXA, and a loading control (e.g., β-Actin or HSC70) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Fluorizoline_Pathway cluster_extracellular Extracellular cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade This compound This compound PHB Prohibitin Complex (PHB1/PHB2) This compound->PHB Binds to MitoStress Mitochondrial Stress PHB->MitoStress Disruption leads to HRI HRI Kinase MitoStress->HRI Activates ISR Integrated Stress Response (ISR) ATF4 ATF4 / ATF3 Transcription Factors ISR->ATF4 Upregulates HRI->ISR Initiates NOXA_exp NOXA Transcription ATF4->NOXA_exp Drives NOXA NOXA Protein NOXA_exp->NOXA Leads to Apoptosis Apoptosis NOXA->Apoptosis Triggers

Caption: this compound binds to prohibitins, inducing mitochondrial stress and activating the ISR pathway, leading to NOXA-mediated apoptosis.

Troubleshooting Workflow for Lack of Efficacy

Troubleshooting_Workflow start Start: No Apoptotic Effect check_drug Verify this compound Integrity & Concentration start->check_drug check_protocol Review Experimental Protocol (Time, Density) check_drug->check_protocol Drug OK outcome_ok Issue Resolved check_drug->outcome_ok Drug Issue Found check_phb Measure PHB1/PHB2 Expression (Western Blot) check_protocol->check_phb Protocol OK check_protocol->outcome_ok Protocol Issue Found check_isr Assess ISR Activation (p-eIF2α, ATF4) check_phb->check_isr PHB Expressed outcome_resist Potential Cell Line Resistance check_phb->outcome_resist PHB Not Expressed check_isr->outcome_resist ISR Activated outcome_pathway_issue Issue in Downstream Pathway check_isr->outcome_pathway_issue ISR Not Activated

References

Addressing off-target effects of Fluorizoline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Fluorizoline. It focuses on identifying and mitigating potential off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is a synthetic, pro-apoptotic small molecule.[1] Its primary on-target mechanism involves selectively binding to Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), which are scaffold proteins located in the inner mitochondrial membrane.[2][3] This interaction disrupts mitochondrial function, leading to mitochondrial stress.[4]

This stress activates the Integrated Stress Response (ISR), primarily through the eIF2α kinase HRI.[4] Activation of the ISR leads to the upregulation of transcription factors ATF3 and ATF4, which in turn increase the expression of the pro-apoptotic BH3-only proteins NOXA and, in some cellular contexts, BIM. NOXA and BIM are critical for initiating the intrinsic, BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death. This entire process is independent of p53 status.

Fluorizoline_On_Target_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol / Nucleus FLZ This compound PHB PHB1 / PHB2 FLZ->PHB Binds to MitoStress Mitochondrial Stress PHB->MitoStress Disrupts function HRI HRI Kinase MitoStress->HRI Activates BAXBAK BAX / BAK Activation Casp Caspase Activation BAXBAK->Casp Cytochrome c release eIF2a p-eIF2α HRI->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 NOXABIM NOXA / BIM Upregulation ATF4->NOXABIM Transcription NOXABIM->BAXBAK Activates Apoptosis Apoptosis Casp->Apoptosis Troubleshooting_Workflow cluster_Controls Control Experiments cluster_Analysis Data Analysis start Start: Observe Phenotype (e.g., Cell Death, Cytokine Release) phb_ko Treat PHB1/2 Knockout or Knockdown Cells with this compound start->phb_ko neg_analog Treat Wild-Type Cells with a Non-Binding Analog (if available) start->neg_analog check_on_target Measure On-Target Markers: - NOXA/BIM expression - ATF4 levels - Cleaved Caspase-3 start->check_on_target check_off_target Measure Off-Target Markers: - p-p38 / p-JNK levels - IL-6 / IL-8 secretion start->check_off_target decision Is the phenotype lost in PHB KO cells? phb_ko->decision conclusion_on Conclusion: Phenotype is ON-TARGET decision->conclusion_on Yes conclusion_off Conclusion: Phenotype is OFF-TARGET decision->conclusion_off No

References

Fluorizoline Technical Support Center: Troubleshooting In Vitro vs. In Vivo Discrepancies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluorizoline. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimentation with this prohibitin-binding compound. We aim to provide clear explanations and actionable guidance for the observed differences in this compound's effects between in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: this compound shows potent pro-apoptotic activity in our cancer cell lines in vitro. However, we are not observing a similar anti-tumor effect in our animal models. Why is there a discrepancy?

This is a documented observation with this compound. While it effectively induces apoptosis in various cancer cell lines in vitro, it has been reported to be unsuccessful in controlling leukemia progression in murine models in vivo[1]. The primary reasons for this discrepancy are believed to be related to the drug's pharmacokinetic properties.

Several factors could be contributing to the lack of in vivo efficacy:

  • Low Bioavailability: this compound is a lipophilic compound, which may cause it to rapidly move from the bloodstream into fatty tissues, reducing the concentration of the free, active drug available to reach the tumor site[1].

  • Rapid Systemic Clearance: The compound may be quickly metabolized in the body into inactive by-products and eliminated, preventing it from reaching therapeutic concentrations at the target site[1].

  • Protein Binding: Adsorption of this compound to lipids and proteins in the bloodstream can also decrease the fraction of the bioavailable drug[1].

Q2: What is the established in vitro mechanism of action for this compound?

In vitro, this compound exerts its anti-cancer effects by selectively binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which are proteins located in the inner mitochondrial membrane[2]. This interaction disrupts normal mitochondrial function and initiates a cascade of events leading to apoptosis.

The key downstream effects include:

  • Induction of the Intrinsic Apoptotic Pathway: Binding to prohibitins leads to mitochondrial-mediated apoptosis, which is dependent on the pro-apoptotic proteins BAX and BAK.

  • Upregulation of NOXA: this compound treatment results in a time-dependent increase in the protein levels of NOXA, a pro-apoptotic member of the BCL-2 family.

  • Activation of the Integrated Stress Response (ISR): The compound activates the ISR, primarily through the eIF2α kinase HRI, in response to mitochondrial stress. This contributes to the induction of apoptosis.

Q3: Are there any known off-target effects of this compound that could explain the differences in activity?

While the primary mechanism of action is through prohibitin binding, the possibility of off-target effects contributing to the overall activity profile of a drug is always a consideration in drug development. Although current literature emphasizes the role of prohibitins in this compound-induced apoptosis, it is acknowledged that interactions with other proteins cannot be entirely ruled out. However, the lack of in vivo efficacy is more strongly attributed to poor pharmacokinetics rather than specific off-target effects that negate its anti-tumor activity.

Troubleshooting Guide

If you are encountering a disconnect between your in vitro and in vivo results with this compound, consider the following troubleshooting steps:

1. Assess Compound Bioavailability and Pharmacokinetics in Your Model:

  • Recommendation: Conduct pharmacokinetic (PK) studies in your animal model to determine key parameters such as plasma concentration over time, half-life, and clearance rate. This will provide empirical data on whether the drug is reaching and maintaining therapeutic concentrations in the plasma.

  • Rationale: The lack of in vivo efficacy is strongly suspected to be due to poor bioavailability and/or rapid clearance. A PK study is the most direct way to investigate this.

2. Consider Alternative Drug Delivery Formulations:

  • Recommendation: To overcome potential bioavailability issues, explore different formulation strategies. This could include nanoformulations, liposomal delivery, or co-administration with agents that inhibit drug-metabolizing enzymes.

  • Rationale: Improving the formulation can enhance the solubility, stability, and circulation time of this compound, potentially increasing its concentration at the tumor site.

3. Evaluate Drug Metabolism:

  • Recommendation: Analyze plasma and tissue samples from your animal model to identify potential metabolites of this compound. Test the activity of these metabolites in vitro to determine if they are active or inactive.

  • Rationale: Rapid metabolism into inactive by-products is a hypothesized reason for the lack of in vivo effect. Identifying these metabolites can confirm this and inform medicinal chemistry efforts to design more stable analogs.

Data Summary

The following tables summarize the quantitative data reported for this compound's in vitro activity.

Table 1: In Vitro Cytotoxicity of this compound in Chronic Lymphocytic Leukemia (CLL) Cells

Cell TypeTime PointIC50 (μM)
Primary Human CLL Cells24 hours9
48 hours4
72 hours4
MEC-1 Cell Line24 hours7.5
JVM-3 Cell Line24 hours1.5

Data sourced from a study by Wierz et al.

Table 2: EC50 Values of this compound in Normal Lymphocytes

Cell TypeTime PointEC50 (μM)
Normal B Lymphocytes (CD19+)24 hours10.9 ± 0.8
Normal T Lymphocytes (CD3+)24 hours19.1 ± 2.2

Data indicates that CLL cells are slightly more sensitive to this compound than normal B lymphocytes.

Experimental Protocols

Cell Viability Assay (CCK8)

  • Cell Seeding: Plate primary human CLL cells, MEC-1, or JVM-3 cells at an appropriate density in a 96-well plate.

  • Treatment: Add increasing concentrations of this compound (e.g., ranging from 1 μM to 40 μM) to the wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate for a further 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/7-AAD Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (7-AAD positive) cells.

Visualizations

Below are diagrams illustrating the key concepts discussed.

cluster_in_vitro In Vitro cluster_in_vivo In Vivo Fluorizoline_vitro This compound PHB Prohibitin (PHB1/2) in Mitochondria Fluorizoline_vitro->PHB Binds to Mito_Stress Mitochondrial Stress PHB->Mito_Stress Disrupts function ISR Integrated Stress Response (ISR) (via HRI) Mito_Stress->ISR Activates NOXA NOXA Upregulation Mito_Stress->NOXA Induces Apoptosis_vitro Apoptosis ISR->Apoptosis_vitro Leads to NOXA->Apoptosis_vitro Leads to Fluorizoline_vivo This compound (Administered) Bloodstream Bloodstream Fluorizoline_vivo->Bloodstream Metabolism Rapid Metabolism (Liver) Bloodstream->Metabolism Fat_Tissue Sequestration in Fat Tissue Bloodstream->Fat_Tissue Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Low_Bioavailability Low Bioavailability at Tumor Site Metabolism->Low_Bioavailability Fat_Tissue->Low_Bioavailability No_Effect Lack of Efficacy Low_Bioavailability->No_Effect

Caption: Comparison of this compound's proposed mechanism in vitro versus its fate in vivo.

References

Technical Support Center: Managing Fluorizoline Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Fluorizoline in primary cell cultures. Our goal is to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

A1: this compound is a novel synthetic small molecule that induces apoptosis, or programmed cell death.[1][2] It functions by directly binding to prohibitin 1 and 2 (PHB1 and PHB2), proteins located in the mitochondria.[3][4] This interaction triggers the intrinsic apoptotic pathway, which is independent of the p53 tumor suppressor protein.[3] The downstream effects include the upregulation of pro-apoptotic BH3-only proteins such as NOXA, BIM, and PUMA, leading to mitochondrial-mediated cell death.

Q2: At what concentration should I start my experiments with this compound in primary cells?

A2: Initial concentrations for primary cell experiments should be carefully determined through a dose-response study. Published data indicates that this compound induces apoptosis in primary chronic lymphocytic leukemia (CLL) cells at concentrations in the low micromolar range. For primary CLL cells, half-maximal effective concentrations (EC50) have been reported to range from 2.5 to 20 µM, with a mean of approximately 8.1 µM after 24 hours of treatment. It is recommended to start with a broad concentration range (e.g., 1 µM to 40 µM) to determine the optimal concentration for your specific primary cell type.

Q3: Is this compound cytotoxic to all primary cells?

A3: this compound has shown preferential cytotoxicity towards malignant cells over some normal primary cells. For instance, in studies with primary CLL samples, this compound was more cytotoxic to the malignant B cells compared to normal T lymphocytes from the same patients. Normal B cells also showed slightly less sensitivity than their malignant counterparts. However, it is crucial to establish the cytotoxicity profile in your specific primary cell culture of interest, as sensitivity can vary between cell types.

Q4: How long does it take for this compound to induce apoptosis?

A4: The induction of apoptosis by this compound is time-dependent. In primary CLL cells, a significant reduction in cell viability can be observed within 24 hours of treatment. Time-course experiments have shown that the upregulation of key apoptotic proteins like NOXA can be detected as early as 8 hours post-treatment. It is advisable to perform a time-course experiment (e.g., 8, 12, 24, 48 hours) to determine the optimal endpoint for your study.

Q5: My primary cells are dying too quickly, even at low concentrations of this compound. What can I do?

A5: If you observe excessive cytotoxicity, consider the following:

  • Verify this compound Concentration: Double-check your stock solution concentration and dilution calculations.

  • Reduce Exposure Time: A shorter incubation period may be sufficient to observe the desired biological effect without causing widespread cell death.

  • Optimize Seeding Density: Ensure you are using an optimal cell seeding density. Sparse cultures can be more susceptible to cytotoxic agents.

  • Assess Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is not contributing to cell death. Run a vehicle-only control.

  • Use a Pan-Caspase Inhibitor: To confirm that the observed cell death is due to apoptosis and to potentially modulate its extent for experimental purposes, you can co-incubate your cells with a pan-caspase inhibitor like Z-VAD-FMK.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in primary cell cultures.

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Increased evaporation in the outer wells of the microplate.1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use fresh tips for each replicate. 3. Avoid using the outermost wells of the plate; fill them with sterile media or PBS to maintain humidity.
No significant cytotoxicity observed at expected concentrations. 1. Cell Resistance: The specific primary cell type may be resistant to this compound's mechanism. 2. Compound Inactivity: Degradation of the this compound stock solution. 3. Insufficient Incubation Time: The cytotoxic effect may require a longer exposure period.1. Test a higher concentration range and/or a different primary cell type if possible. 2. Prepare a fresh stock solution of this compound and verify its purity. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Inconsistent dose-response curve. 1. Incorrect Serial Dilutions: Errors in preparing the dilution series of this compound. 2. Compound Instability: this compound may be unstable in the culture medium over the incubation period.1. Prepare fresh serial dilutions for each experiment and verify calculations. 2. Check for any published data on the stability of this compound under your experimental conditions.
High background in cell viability/apoptosis assay. 1. Contamination: Bacterial or fungal contamination can lead to cell death. 2. Unhealthy Primary Cells: Cells may have been in poor condition before the experiment. 3. Reagent Issues: Problems with the viability or apoptosis detection reagents.1. Regularly check cell cultures for contamination. 2. Ensure you are using healthy, viable primary cells at the appropriate passage number. 3. Run appropriate controls for your assay, including positive and negative controls for cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Half-Maximal Effective/Inhibitory Concentrations (EC50/IC50) of this compound

Cell TypeConcentration (µM)Exposure Time (hours)AssayReference
Primary CLL Cells (n=34, mean) 8.1 ± 0.624Viability Assay
Primary CLL Cells (Patient 1) 924CCK8
Primary CLL Cells (Patient 1) 448CCK8
Primary CLL Cells (Patient 1) 472CCK8
Normal B-Cells (Healthy Donors, mean) 10.9 ± 0.824Viability Assay
Normal T-Cells (Healthy Donors, mean) 19.1 ± 2.224Viability Assay
MEC-1 (CLL Cell Line) 7.524CCK8
JVM-3 (CLL Cell Line) 1.524CCK8

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using a Resazurin-Based Assay

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal seeding density in complete culture medium. Allow cells to adhere and stabilize for 12-24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2X vehicle control (e.g., DMSO in medium).

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Add a resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's instructions (typically 10% of the well volume).

    • Incubate for 1-4 hours, or until a color change is observed.

    • Measure fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (media only control) from all values.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the this compound concentration and use a non-linear regression to calculate the CC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed and treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer. Combine with the supernatant.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Fluorizoline_Pathway cluster_mito Mitochondrial Events This compound This compound PHB Prohibitin Complex (PHB1/PHB2) This compound->PHB binds to Noxa_Bim Upregulation of NOXA & BIM PHB->Noxa_Bim inhibits anti-apoptotic function Mito Mitochondrion Bax_Bak BAX/BAK Activation Noxa_Bim->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Cytotoxicity_Workflow Start Start: High Cytotoxicity Observed Check_Conc Verify Compound Concentration & Purity Start->Check_Conc Check_Solvent Assess Solvent Toxicity Check_Conc->Check_Solvent Optimize_Time Perform Time-Course Experiment (Reduce Time) Check_Solvent->Optimize_Time Optimize_Density Optimize Cell Seeding Density Optimize_Time->Optimize_Density Result Acceptable Cytotoxicity Profile Optimize_Density->Result

Caption: Troubleshooting workflow for high cytotoxicity.

Viability_Assay_Workflow Seed 1. Seed Primary Cells in 96-well plate Treat 2. Treat with this compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate for Desired Time (e.g., 24h) Treat->Incubate Add_Reagent 4. Add Viability Reagent (e.g., Resazurin) Incubate->Add_Reagent Measure 5. Incubate & Measure Fluorescence/Absorbance Add_Reagent->Measure Analyze 6. Analyze Data & Calculate CC50 Measure->Analyze

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Mitigating Fluorizoline Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluorizoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation and ensuring the stability of this compound throughout long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, small molecule that induces p53-independent apoptosis (programmed cell death) in a variety of cancer cell lines.[1] It functions by directly binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which are proteins involved in regulating cellular processes, including apoptosis.[2][3] This binding event leads to the upregulation of the pro-apoptotic BH3-only proteins NOXA and BIM, which in turn triggers the mitochondrial (intrinsic) pathway of apoptosis.[2][4] this compound has also been shown to activate the Integrated Stress Response (ISR).

Q2: I'm observing a decrease in this compound's efficacy in my long-term cell culture experiments. What could be the cause?

A2: A decline in this compound's activity over time in cell culture is likely due to its degradation. While this compound shows potent pro-apoptotic effects in short-term ex vivo studies, its efficacy in long-term and in vivo settings can be limited by its poor bioavailability and metabolic instability. The trifluorothiazoline scaffold may be susceptible to hydrolysis, oxidation, and/or conjugation, leading to the formation of inactive by-products.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid powder or in a suitable anhydrous organic solvent like DMSO.

Storage FormatTemperatureRecommended Duration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Data compiled from general recommendations for small molecule inhibitors.

Important: For working solutions in aqueous media, it is highly recommended to prepare them fresh for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

Q4: Are there any known incompatibilities of this compound with common cell culture media components?

A4: While specific interaction studies with all media components are not available, the stability of small molecules can be influenced by factors such as pH and the presence of certain reactive species. Standard cell culture media have a physiological pH (around 7.4), where some compounds can undergo hydrolysis. It is advisable to test the stability of this compound in your specific cell culture medium if you suspect degradation.

Troubleshooting Guide: Loss of this compound Activity

This guide will help you troubleshoot and mitigate potential degradation of this compound in your long-term experiments.

Problem: Decreased or inconsistent biological activity of this compound over time.

Potential Cause 1: Degradation in Aqueous Solution

The thiazoline ring in this compound's structure may be susceptible to hydrolysis, particularly at physiological pH in aqueous cell culture media. Oxidation is another potential degradation pathway.

► Solution:

  • Prepare Fresh Working Solutions: Always prepare your final dilutions of this compound in cell culture media immediately before adding them to your cells. Do not store this compound in aqueous solutions for extended periods.

  • Minimize Exposure to Light: While specific photostability data for this compound is not available, it is good practice to protect solutions from light to prevent potential photodegradation. Use amber vials or cover your plates and tubes with foil.

  • pH Considerations: Be aware that the pH of your cell culture medium can influence the rate of hydrolysis. Ensure your medium is properly buffered and that the pH remains stable throughout your experiment.

Potential Cause 2: Adsorption to Labware

Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., tubes, pipette tips, plates), leading to a decrease in the effective concentration in your experiment.

► Solution:

  • Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein or low compound binding.

  • Pre-treatment of Labware: In some cases, pre-rinsing labware with the experimental medium can help to saturate non-specific binding sites.

  • Include Vehicle Controls: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any non-specific effects of the solvent and handling.

Potential Cause 3: Inaccurate Stock Solution Concentration

Errors in preparing or storing the stock solution can lead to inconsistent results.

► Solution:

  • Proper Solubilization: Ensure that this compound is completely dissolved in the organic solvent (e.g., DMSO) before making further dilutions. Gentle warming or vortexing may be necessary.

  • Accurate Pipetting: Use calibrated pipettes to ensure accurate dilutions.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and concentration changes, as well as potential degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general framework for determining the chemical stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Acetonitrile (ACN) for protein precipitation

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike Cell Culture Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).

  • Time Point 0: Immediately after spiking, take an aliquot of the medium. This will be your T=0 sample.

  • Incubation: Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Processing:

    • To each aliquot, add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the concentration of the parent this compound peak.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Expected Outcome: A decrease in the peak area of the parent this compound compound over time indicates degradation.

Workflow for Assessing this compound Stability

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_media Spike this compound into pre-warmed cell culture medium prep_stock->prep_media t0 Collect T=0 sample prep_media->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate sampling Collect samples at time points (2, 4, 8, 24, 48h) incubate->sampling process Protein precipitation (Acetonitrile) sampling->process hplc Analyze supernatant by HPLC or LC-MS/MS process->hplc calculate Calculate % remaining vs. T=0 hplc->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

Signaling Pathways

This compound-Induced Apoptosis Pathway

This compound initiates a signaling cascade that leads to programmed cell death. The diagram below illustrates the key steps in this pathway.

G This compound This compound phb Prohibitin 1/2 (PHB1/2) This compound->phb binds to noxa_bim Upregulation of NOXA and BIM phb->noxa_bim leads to bax_bak BAX/BAK Activation noxa_bim->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Logical Troubleshooting Workflow for Reduced this compound Activity

If you are experiencing issues with this compound's performance, follow this logical workflow to identify and address the potential problem.

G start Reduced this compound Activity Observed check_storage Check stock solution storage and age start->check_storage check_prep Review working solution preparation check_storage->check_prep Proper improper_storage Stock solution degraded check_storage->improper_storage Improper stability_test Perform stability test in media (Protocol 1) check_prep->stability_test No issue prep_issue Inaccurate concentration or contamination check_prep->prep_issue Issue found degradation_confirmed This compound is degrading in media stability_test->degradation_confirmed Degradation observed stable This compound is stable stability_test->stable No significant degradation action_storage Prepare fresh stock solution and aliquot improper_storage->action_storage action_prep Prepare fresh working solution, check pipettes prep_issue->action_prep action_degradation Use fresh solutions for each experiment, shorten incubation degradation_confirmed->action_degradation action_other Investigate other experimental variables (e.g., cell health, reagent quality) stable->action_other

Caption: Troubleshooting workflow for reduced this compound activity.

References

Validation & Comparative

Prohibitin Binders in Oncology: A Comparative Guide to Apoptotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prohibitins (PHBs), highly conserved scaffold proteins primarily located in the inner mitochondrial membrane, have emerged as critical regulators of cellular processes, including proliferation, mitochondrial integrity, and apoptosis. Their overexpression in a wide array of cancers is linked to tumor progression and chemoresistance, making them a compelling target for novel anticancer therapies. A class of small molecules known as prohibitin binders has been developed to modulate PHB function, with many demonstrating potent pro-apoptotic effects. This guide provides a detailed comparison of the apoptotic efficacy of Fluorizoline, a synthetic PHB binder, with other notable natural and synthetic prohibitin-binding compounds, supported by experimental data and detailed methodologies.

Introduction to Prohibitin Binders and Apoptosis

Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) form a ring-like macromolecular complex in the mitochondria, where they act as chaperones, stabilize mitochondrial architecture, and regulate the processing of key proteins. In cancer cells, elevated PHB levels are thought to exert an anti-apoptotic or pro-survival function.[1][2] Small molecules that bind to prohibitins can disrupt these protective functions, triggering programmed cell death (apoptosis), primarily through the intrinsic mitochondrial pathway. This guide focuses on comparing the mechanisms and potency of four such compounds: this compound, Rocaglamide, Aurilide, and Capsaicin.

Comparative Analysis of Prohibitin Binders

This section details the mechanism of action and apoptotic efficacy of this compound and compares it with other prominent PHB binders. A key challenge in direct comparison is that the data is derived from various studies using different cell lines, compound concentrations, and incubation times. The following tables summarize the available quantitative data to facilitate cross-assessment.

This compound: A Synthetic Prohibitin Binder

This compound is a synthetic diaryl trifluorothiazoline compound that selectively binds to both PHB1 and PHB2 to induce p53-independent apoptosis across a wide range of cancer cell lines.[3][4] Its efficacy has been particularly noted in hematologic malignancies.[5]

Mechanism of Action: The binding of this compound to the PHB complex is a requisite for its pro-apoptotic activity. This interaction initiates a signaling cascade that leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. The key steps are:

  • Binding to PHB1/PHB2: this compound directly interacts with the mitochondrial PHB complex.

  • Upregulation of BH3-Only Proteins: This binding leads to the transcriptional upregulation of the pro-apoptotic BH3-only proteins NOXA and BIM.

  • BAX/BAK Activation: NOXA and BIM, in turn, activate the effector proteins BAX and BAK, which are essential for the execution of this compound-induced apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX/BAK oligomerize on the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and subsequent caspase activation.

  • Caspase Cascade: This triggers the cleavage and activation of executioner caspases, such as Caspase-3 and Caspase-8, and the cleavage of substrates like PARP, culminating in cell death.

Fluorizoline_Pathway This compound This compound PHB PHB1/PHB2 Complex (Mitochondria) This compound->PHB NOXA_BIM Upregulation of NOXA & BIM PHB->NOXA_BIM Binds to BAX_BAK BAX / BAK Activation NOXA_BIM->BAX_BAK MOMP MOMP (Cytochrome c release) BAX_BAK->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Prohibitin Binder (various conc. & times) Start->Treatment Viability Cell Viability Assay (e.g., MTT / CCK8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein IC50 Calculate IC50/EC50 Viability->IC50 Quantify Quantify Apoptotic Cells (Early, Late, Necrotic) Apoptosis->Quantify Expression Analyze Protein Expression (e.g., Cleaved Caspase-3, NOXA) Protein->Expression

References

Assessing the Specificity of Fluorizoline for Prohibitins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorizoline is a synthetic, small-molecule compound that has garnered significant interest in cancer research due to its ability to induce p53-independent apoptosis in a wide range of tumor cell lines.[1] The primary mechanism of action of this compound is reported to be its direct and selective binding to prohibitin-1 (PHB1) and prohibitin-2 (PHB2).[1][2] These highly conserved proteins are predominantly located in the inner mitochondrial membrane, where they form a ring-like scaffold essential for maintaining mitochondrial integrity and function. This guide provides a comparative assessment of this compound's binding specificity for prohibitins over other proteins, supported by an overview of relevant experimental data and methodologies.

Binding Specificity of this compound

Current literature strongly indicates that prohibitins are the primary and essential targets for this compound's pro-apoptotic activity.[1][3] However, a comprehensive, quantitative comparison of this compound's binding affinity across the entire proteome is not yet publicly available. While off-target effects cannot be entirely ruled out, the necessity of prohibitins for this compound-induced apoptosis underscores its high degree of selectivity.

Quantitative Binding Data

To definitively assess the specificity of a compound like this compound, quantitative binding affinity data, such as the dissociation constant (Kd), for its interaction with the intended targets (PHB1/PHB2) and a range of other, unrelated proteins would be required. The table below illustrates the type of data that would be presented in a comprehensive specificity analysis. Note: The following data is hypothetical and for illustrative purposes only, as comprehensive quantitative off-target binding data for this compound is not currently available in the public domain.

Protein TargetProtein Family/FunctionBinding Affinity (Kd)Method
Prohibitin-1 (PHB1) Scaffold Protein Low µM - High nM Affinity Chromatography-MS
Prohibitin-2 (PHB2) Scaffold Protein Low µM - High nM Affinity Chromatography-MS
Protein Kinase AKinaseNo significant bindingCETSA-MS
HSP90ChaperoneNo significant bindingCETSA-MS
GAPDHMetabolic EnzymeNo significant bindingCETSA-MS
TubulinCytoskeletal ProteinNo significant bindingCETSA-MS

Experimental Protocols for Assessing Specificity

Several robust experimental methodologies are employed to determine the binding specificity of small molecules like this compound. These techniques can identify direct binding partners and, in some cases, quantify the affinity of these interactions on a proteome-wide scale.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method is a powerful tool for identifying the direct binding partners of a drug from a complex protein mixture, such as a cell lysate.

Methodology:

  • Immobilization of this compound: this compound is chemically synthesized with a linker arm that allows it to be covalently attached to a solid support, such as agarose beads, creating an "affinity matrix."

  • Protein Incubation: The this compound-bound beads are incubated with a cell lysate. Proteins that have an affinity for this compound will bind to the immobilized compound.

  • Washing: The beads are washed with a series of buffers to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, ionic strength of the buffer, or by adding an excess of free this compound to compete for binding.

  • Protein Identification: The eluted proteins are then identified using mass spectrometry (MS). By comparing the proteins eluted from the this compound beads to those from control beads (without this compound), specific binding partners can be identified.

Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry

CETSA is a technique that can be used to assess drug-target engagement in a cellular context. The principle is that a protein's thermal stability is often altered upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and aggregated proteins are removed by centrifugation.

  • Protein Quantification: The amount of soluble protein remaining at each temperature is quantified. For a proteome-wide analysis, this is done using quantitative mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound compared to the control indicates a direct interaction. By performing this across the entire detectable proteome, a comprehensive profile of this compound's targets can be generated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway initiated by this compound's binding to prohibitins and a general experimental workflow for assessing protein-drug specificity.

fluorizoline_pathway cluster_membrane Inner Mitochondrial Membrane cluster_downstream Downstream Effects This compound This compound PHB_complex PHB1/PHB2 Complex This compound->PHB_complex Binding Mito_Stress Mitochondrial Stress PHB_complex->Mito_Stress Disruption of Function ISR_Activation Integrated Stress Response (ISR) Activation Mito_Stress->ISR_Activation Apoptosis Apoptosis ISR_Activation->Apoptosis

Figure 1. Proposed signaling pathway of this compound-induced apoptosis.

specificity_workflow cluster_prep Sample Preparation cluster_assay Specificity Assay cluster_analysis Analysis cluster_output Output Cell_Lysate Cell Lysate Affinity_Chrom Affinity Chromatography (this compound-coupled beads) Cell_Lysate->Affinity_Chrom CETSA Cellular Thermal Shift Assay (CETSA) Cell_Lysate->CETSA MS_Analysis Mass Spectrometry (MS) Affinity_Chrom->MS_Analysis CETSA->MS_Analysis Data_Analysis Data Analysis & Target Identification MS_Analysis->Data_Analysis Specificity_Profile Quantitative Specificity Profile Data_Analysis->Specificity_Profile

Figure 2. Experimental workflow for determining protein-drug specificity.

Conclusion

References

A Comparative Analysis of Fluorizoline and Rocaglamide A on Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular probes and potential therapeutics targeting mitochondrial homeostasis, Fluorizoline and Rocaglamide A have emerged as significant compounds influencing mitophagy, the selective degradation of mitochondria by autophagy. Both molecules are known to interact with prohibitins (PHBs), scaffolding proteins of the inner mitochondrial membrane, yet they exhibit distinct primary mechanisms of action. This guide provides a comparative overview of their effects on mitophagy, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their study of mitochondrial quality control.

Introduction to this compound and Rocaglamide A

This compound is a synthetic diaryl trifluorothiazoline compound that has been identified as a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] Its pro-apoptotic activity is mediated through its binding to prohibitin 1 and 2 (PHB1 and PHB2).[1][3] This interaction disrupts mitochondrial function, leading to mitochondrial stress and the activation of the integrated stress response (ISR).[4] More recently, this compound has been characterized as an inhibitor of mitophagy.

Rocaglamide A is a natural product belonging to the flavagline class, isolated from plants of the Aglaia genus. It is well-documented for its potent anticancer, anti-inflammatory, and insecticidal activities. The primary mechanism of Rocaglamide A's anticancer effect is the inhibition of the eukaryotic translation initiation factor eIF4A, an RNA helicase. This leads to the suppression of specific protein synthesis. Similar to this compound, Rocaglamide A also binds to prohibitins and has been shown to inhibit mitophagy.

Mechanism of Action in Mitophagy Inhibition

Both this compound and Rocaglamide A have been demonstrated to inhibit mitophagy, the cellular process for clearing damaged or superfluous mitochondria. This inhibition has been observed in both Parkin-dependent and Parkin-independent mitophagy pathways.

This compound's binding to mitochondrial prohibitins is central to its biological activities. In the context of mitophagy, this interaction is proposed to interfere with the recruitment of essential mitophagy machinery to the damaged mitochondria. Studies have shown that this compound treatment prevents the stabilization of PINK1 on the outer mitochondrial membrane, a critical initiating step in Parkin-dependent mitophagy. By inhibiting the removal of damaged mitochondria, this compound can exacerbate cellular stress, contributing to its pro-apoptotic effects.

Rocaglamide A also exerts its mitophagy-inhibiting effects through its interaction with prohibitins. While its primary anticancer activity is linked to translation inhibition, its impact on mitophagy adds another layer to its cellular effects. Some studies suggest a more complex role for Rocaglamide A, where it can induce mitochondrial dysfunction and trigger mitophagy, which in turn can be a survival mechanism for cancer cells. However, the predominant evidence from comparative studies with this compound points towards an inhibitory role in induced mitophagy.

Signaling Pathway Diagram

Mitophagy_Inhibition cluster_compounds Prohibitin-Binding Compounds cluster_mitochondria Mitochondrion cluster_downstream Cellular Outcome This compound This compound PHBs Prohibitins (PHB1/PHB2) This compound->PHBs binds Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress induces Mitophagy_Inhibition Mitophagy Inhibition This compound->Mitophagy_Inhibition Rocaglamide_A Rocaglamide_A Rocaglamide_A->PHBs binds Rocaglamide_A->Mitophagy_Inhibition PINK1_Stabilization PINK1 Stabilization PHBs->PINK1_Stabilization inhibits recruitment via PHB binding Mitophagy_Initiation Mitophagy Initiation Mitochondrial_Stress->PINK1_Stabilization PINK1_Stabilization->Mitophagy_Initiation Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Cell Seeding (HeLa-Parkin, A549) Compound_Treatment Pre-treatment with This compound or Rocaglamide A Cell_Seeding->Compound_Treatment Mitophagy_Induction Mitophagy Induction (CCCP or OA) Compound_Treatment->Mitophagy_Induction Flow_Cytometry Flow Cytometry (mt-Keima) Mitophagy_Induction->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Immunofluorescence) Mitophagy_Induction->Confocal_Microscopy Western_Blotting Western Blotting (Protein Levels) Mitophagy_Induction->Western_Blotting Quantification Quantification of Mitophagy Flow_Cytometry->Quantification Visualization Visualization of Mitophagosomes Confocal_Microscopy->Visualization Protein_Analysis Analysis of Protein Expression Western_Blotting->Protein_Analysis

References

Validating the p53-Independent Mechanism of Fluorizoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fluorizoline's p53-independent mechanism of action with other well-established apoptosis-inducing agents. The information presented is supported by experimental data to aid researchers in evaluating this compound's potential in cancer therapy, particularly in tumors with mutated or deficient p53.

Introduction to this compound

This compound is a novel synthetic small molecule that has been identified as a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2] A significant characteristic of this compound is its ability to trigger cell death through a mechanism that is independent of the tumor suppressor protein p53, a critical factor in many cancer types where p53 is non-functional.[2][3]

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by directly binding to prohibitin 1 and 2 (PHB1 and PHB2).[1] These proteins are involved in various cellular processes, and their interaction with this compound leads to the upregulation of the pro-apoptotic BH3-only protein NOXA. This, in turn, initiates the mitochondrial (intrinsic) pathway of apoptosis. This mechanism has been validated in various cancer cell lines, including those with different p53 statuses, confirming its p53-independent nature.

Signaling Pathway and Experimental Workflow

To elucidate the p53-independent apoptotic pathway induced by this compound, a series of experiments are typically performed. The logical workflow for validating this mechanism is outlined below.

This compound p53-Independent Apoptosis Validation Workflow Experimental Workflow for Validating p53-Independent Apoptosis cluster_0 Cell Line Selection & p53 Status Confirmation cluster_1 Treatment & Viability Assessment cluster_2 Apoptosis & Mechanism Validation Select Cell Lines Select p53 WT (e.g., MCF-7, HCT116 p53+/+) and p53 mutant/null (e.g., Saos-2, HCT116 p53-/-) cell lines Confirm p53 Status Confirm p53 status by sequencing and Western blot for p53 expression and function Select Cell Lines->Confirm p53 Status Treat Cells Treat cells with this compound and comparator compounds (e.g., Nutlin-3a, Doxorubicin) Confirm p53 Status->Treat Cells Cell Viability Assay Perform MTT or similar assay to determine IC50 values Treat Cells->Cell Viability Assay Apoptosis Assay Quantify apoptosis using Annexin V/PI staining and flow cytometry Cell Viability Assay->Apoptosis Assay Protein Expression Analysis Analyze protein levels of p53, NOXA, and cleaved caspases by Western blot Apoptosis Assay->Protein Expression Analysis mRNA Expression Analysis Measure mRNA levels of p53 and NOXA by RT-qPCR Protein Expression Analysis->mRNA Expression Analysis This compound Signaling Pathway This compound-Induced p53-Independent Apoptotic Pathway This compound This compound Prohibitins (PHB1/2) Prohibitins (PHB1/2) This compound->Prohibitins (PHB1/2) binds to NOXA upregulation NOXA upregulation Prohibitins (PHB1/2)->NOXA upregulation leads to Mitochondrial Pathway Mitochondrial Pathway NOXA upregulation->Mitochondrial Pathway activates Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis results in

References

Evaluation of Fluorizoline's synergistic effects with other chemotherapy drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorizoline, a novel prohibitin-binding compound, has demonstrated significant pro-apoptotic effects in various cancer cell lines. This guide provides a comprehensive evaluation of its synergistic effects when combined with other chemotherapy drugs, supported by experimental data. The information is intended to inform further research and drug development efforts in oncology.

Synergistic Effects with Chemotherapy Drugs in Chronic Lymphocytic Leukemia (CLL)

Research has primarily focused on the synergistic potential of this compound in the context of Chronic Lymphocytic Leukemia (CLL). Studies have shown that this compound acts synergistically with several targeted therapies, enhancing their cytotoxic effects on CLL cells.

A key study investigated the combination of this compound with ibrutinib (a Bruton's tyrosine kinase inhibitor), 5-aminoimidazole-4-carboxamide riboside (AICAR, an activator of AMP-activated protein kinase), and venetoclax (a BCL-2 inhibitor) in primary CLL cells.[1][2][3] The synergistic interactions were quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The results consistently demonstrated a synergistic effect across all tested combinations, leading to increased apoptosis in CLL cells compared to single-agent treatments.[1][2]

Quantitative Analysis of Synergism

The following table summarizes the Combination Index (CI) values obtained from the combination studies in primary CLL cells. Lower CI values indicate stronger synergy.

CombinationConcentration Range (this compound)Concentration Range (Partner Drug)Combination Index (CI) RangeConclusion
This compound + Ibrutinib1.25 - 10 µM1 - 10 µM0.192 - 0.797Synergism
This compound + AICAR1.25 - 10 µM0.125 - 0.5 mM0.643 - 0.991Synergism
This compound + Venetoclax1.25 - 10 µM0.1 - 1 nM0.492 - 0.824Synergism

Mechanism of Action and Signaling Pathway

This compound's synergistic activity is intrinsically linked to its mechanism of action, which involves the upregulation of the pro-apoptotic BCL-2 family member, NOXA. This compound binds to prohibitins (PHB1 and PHB2), leading to mitochondrial-mediated apoptosis. This induction of NOXA is crucial for the synergistic effect, as it can help overcome resistance to BCL-2 inhibitors like venetoclax that do not inhibit MCL-1. Further research has elucidated that the upregulation of NOXA by this compound is transcriptionally regulated by the integrated stress response (ISR) and the transcription factors ATF3 and ATF4.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis and its synergistic potential.

Fluorizoline_Signaling_Pathway cluster_cell Cancer Cell cluster_synergy Synergistic Effect This compound This compound Prohibitins Prohibitins (PHB1/PHB2) This compound->Prohibitins binds to ISR Integrated Stress Response (ISR) This compound->ISR activates Mitochondrion Mitochondrion Prohibitins->Mitochondrion located in Apoptosis Apoptosis Mitochondrion->Apoptosis mediates ATF3_ATF4 ATF3 / ATF4 ISR->ATF3_ATF4 activates NOXA NOXA (Upregulation) ATF3_ATF4->NOXA transcriptionally upregulates NOXA->Apoptosis promotes Synergy_Node Enhanced Apoptosis Apoptosis->Synergy_Node Chemo_Drug Partner Chemotherapy Drug (e.g., Venetoclax) Chemo_Drug->Apoptosis induces

Caption: Signaling pathway of this compound-induced apoptosis and synergy.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to evaluate the synergistic effects of this compound.

Cell Viability and Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of viable, apoptotic, and necrotic cells after treatment with this compound alone and in combination with other drugs.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from CLL patients

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound, Ibrutinib, AICAR, Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from blood samples of CLL patients using Ficoll-Paque density gradient centrifugation.

  • Culture the cells in RPMI-1640 medium at a density of 2 x 10^6 cells/mL.

  • Treat the cells with increasing concentrations of this compound, the partner drug, or the combination of both for 24 hours.

  • After incubation, harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Combination Index (CI) Calculation

Objective: To quantitatively determine the nature of the interaction between this compound and a partner drug (synergism, additivity, or antagonism).

Methodology: The Chou-Talalay method is used to calculate the CI. This method is based on the median-effect equation and is widely used for analyzing drug combination effects.

Software: CompuSyn software is commonly used for this analysis.

Procedure:

  • Generate dose-response curves for each drug individually and for the combination at a constant ratio.

  • The software analyzes the data to determine the doses of each drug alone and in combination that are required to produce a given level of effect (e.g., 50% cell death).

  • The CI is then calculated using the following equation: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.

  • A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The following diagram outlines the experimental workflow for evaluating synergistic effects.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Isolate & Culture CLL Cells Drug_Treatment Treat with this compound, Partner Drug, & Combination Cell_Culture->Drug_Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Drug_Treatment->Flow_Cytometry Dose_Response Generate Dose-Response Curves Flow_Cytometry->Dose_Response CI_Calculation Calculate Combination Index (CompuSyn Software) Dose_Response->CI_Calculation Synergism Synergism (CI < 1) CI_Calculation->Synergism Additive Additive (CI = 1) CI_Calculation->Additive Antagonism Antagonism (CI > 1) CI_Calculation->Antagonism

Caption: Workflow for synergy evaluation.

In Vivo Studies and Limitations

While in vitro and ex vivo studies have shown promising synergistic effects, it is crucial to consider the in vivo efficacy of this compound. A study using a murine model of CLL demonstrated that this compound, administered as a single agent, failed to control leukemia development in vivo, in contrast to the significant anti-leukemic activity observed with ibrutinib. This lack of in vivo efficacy could be attributed to poor bioavailability or rapid clearance of this compound.

These findings highlight a critical consideration for the clinical translation of this compound. Future research should focus on optimizing its pharmacokinetic properties to enhance its in vivo activity, which will be essential for realizing its potential as a synergistic agent in cancer therapy.

Conclusion

This compound demonstrates significant synergistic effects with targeted therapies like ibrutinib, AICAR, and venetoclax in ex vivo models of Chronic Lymphocytic Leukemia. The mechanism underlying this synergy involves the upregulation of the pro-apoptotic protein NOXA. While these findings are promising, the lack of in vivo efficacy in a preclinical model underscores the need for further development to improve the compound's pharmacokinetic profile. Continued research into optimizing this compound's formulation and delivery could unlock its potential as a valuable component of combination chemotherapy.

References

Safety Operating Guide

Proper Disposal of Fluorizoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the proper disposal of Fluorizoline, a diaryl trifluorothiazoline compound known for its antitumor properties. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

This compound is an investigational compound that selectively binds to prohibitin 1 (PHB1) and 2 (PHB2), inducing apoptosis in various cancer cell lines.[1][2][3] Its cytotoxic nature necessitates careful handling and disposal in accordance with hazardous waste regulations.

Hazard Profile and Safety Precautions

A thorough understanding of this compound's hazard profile is the foundation of its safe management. The following table summarizes key hazard information.

Hazard ClassificationGHS StatementsPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.
Eye Irritation H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Note: This information is based on Safety Data Sheets for similar chemical compounds and should be considered as a guideline. Always refer to the specific SDS provided by the manufacturer for this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Wear double chemotherapy gloves or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A buttoned lab coat is mandatory.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.

Waste Segregation

Proper segregation of hazardous waste is crucial.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This container should be made of a material compatible with the chemical.

  • No Commingling: Do not mix this compound waste with other waste streams (e.g., regular trash, sharps containers for non-hazardous materials, or other chemical wastes).

Types of this compound Waste and Disposal Procedures
  • Solid Waste:

    • Includes unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, pipette tips, absorbent pads), and contaminated PPE.

    • Place all solid waste directly into the designated hazardous waste container.

  • Liquid Waste:

    • Includes stock solutions, experimental solutions containing this compound, and the first rinse of any container that held this compound.

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • "Empty" Containers:

    • Thoroughly empty all contents of the original this compound container.

    • The first one to three rinses of the "empty" container must be collected and disposed of as hazardous chemical waste.

    • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.

  • Sharps Waste:

    • Needles and syringes that have come into contact with this compound must be disposed of as hazardous chemical waste.

    • If the syringe is completely empty with no visible residue, it may be placed in a sharps container designated for hazardous waste.

    • If any volume of the drug remains, the entire syringe must be placed in a specific "bulk" hazardous waste container. Do not dispose of it in a standard sharps container.

Waste Container Management
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated, secure area away from incompatible materials.

  • Disposal Request: When the container is full or no longer in use, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Fluorizoline_Disposal_Workflow cluster_start Waste Generation cluster_ppe Safety Precautions cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Double Gloves, Eye Protection, Lab Coat) start->ppe Begin Disposal Process waste_type Solid, Liquid, or Sharps? ppe->waste_type solid_waste Place in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid sharps_waste Dispose in Designated Hazardous Sharps Container waste_type->sharps_waste Sharps ehs_pickup Store Securely and Request EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Alert others in the area.

    • If safe to do so, contain the spill using a chemical spill kit.

    • Absorb the spill with an inert material and place it in the designated hazardous waste container.

    • Clean the area with an appropriate decontaminating solution.

    • Contact your institution's EHS for guidance and to report the spill.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Seek immediate medical attention for any exposure. Report the incident to your supervisor and EHS.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Essential Safety and Operational Protocols for Handling Fluorizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Fluorizoline. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these protocols is essential when working with this compound.

Hazard Summary and Personal Protective Equipment
Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedAcute toxicity, Oral (Category 4)Standard laboratory PPE including lab coat, gloves, and eye protection. Do not eat, drink, or smoke in the handling area.
Causes skin irritationSkin irritation (Category 2)Nitrile gloves (double gloving recommended) and a lab coat or gown are required.
Causes serious eye irritationEye irritation (Category 2A)ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when a splash hazard is present.
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.

Operational Procedures for Handling this compound

These step-by-step guidelines are provided to ensure the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • For stock solutions, recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.

Preparation of Solutions
  • All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of non-sparking tools for weighing and transferring the solid compound.

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.

  • A common solvent for this compound is DMSO.

Experimental Use
  • Always wear the recommended PPE as outlined in the table above.

  • Handle all solutions containing this compound with care to avoid skin and eye contact.

  • In case of accidental contact, follow the first aid procedures outlined below.

Safety and Disposal Plan

First Aid Measures
  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Spill and Cleanup Procedures
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Disposal Plan
  • Dispose of all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Personal Protective Equipment Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure start Start: Handling this compound task_assessment Assess Task-Specific Hazards (e.g., solid, solution, potential for splash) start->task_assessment min_ppe Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Nitrile Gloves task_assessment->min_ppe Always Required splash_hazard Is there a splash hazard? min_ppe->splash_hazard aerosol_hazard Is there a risk of aerosolization (e.g., handling powder)? splash_hazard->aerosol_hazard No face_shield Add Face Shield splash_hazard->face_shield Yes fume_hood Work in a Chemical Fume Hood aerosol_hazard->fume_hood Yes double_glove Consider Double Gloving aerosol_hazard->double_glove No face_shield->aerosol_hazard fume_hood->double_glove don_ppe Don all selected PPE double_glove->don_ppe proceed Proceed with Handling Protocol don_ppe->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.